Hsp90-Cdc37-IN-1
Description
Structure
2D Structure
Properties
Molecular Formula |
C43H57FN2O6S |
|---|---|
Molecular Weight |
749.0 g/mol |
IUPAC Name |
ethyl (2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-[4-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-oxobutanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylate |
InChI |
InChI=1S/C43H57FN2O6S/c1-9-51-36(50)40(5)19-18-39(4)20-21-42(7)26(27(39)24-40)23-29(47)35-41(6)16-15-32(38(2,3)31(41)14-17-43(35,42)8)52-34(49)13-12-33(48)46-37-45-28-11-10-25(44)22-30(28)53-37/h10-11,22-23,27,31-32,35H,9,12-21,24H2,1-8H3,(H,45,46,48)/t27-,31-,32-,35+,39+,40-,41-,42+,43+/m0/s1 |
InChI Key |
ZFBDNLXDWSUBHR-RTIJATDVSA-N |
Isomeric SMILES |
CCOC(=O)[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)[C@@H]2C1)C)C)C |
Canonical SMILES |
CCOC(=O)C1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)NC6=NC7=C(S6)C=C(C=C7)F)C)C)C2C1)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Hsp90-Cdc37 Protein-Protein Interaction Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Hsp90 molecular chaperone system is a critical regulator of cellular homeostasis, responsible for the maturation and stability of a vast array of client proteins, many of which are key drivers of oncogenesis. The co-chaperone Cdc37 plays an indispensable role by specifically recruiting protein kinase clients—a group of proteins frequently mutated or overexpressed in cancer—to the Hsp90 machinery. The protein-protein interaction (PPI) between Hsp90 and Cdc37 is therefore a pivotal node in cancer cell signaling and survival. Traditional Hsp90 inhibitors that target the chaperone's ATPase activity have been limited by toxicity and the induction of a cytoprotective heat shock response. Targeting the specific Hsp90-Cdc37 interface offers a more selective therapeutic strategy. This guide provides an in-depth analysis of the mechanism of action of small molecule inhibitors that disrupt the Hsp90-Cdc37 complex. We detail the normal chaperone cycle, the molecular basis of inhibitor action, downstream cellular consequences, and key experimental protocols for inhibitor validation. By preventing the association of Hsp90 and Cdc37, these inhibitors lead to the targeted degradation of oncogenic kinase clients, inhibition of survival pathways, and induction of apoptosis, representing a promising frontier in precision oncology.
Introduction
The Hsp90 Chaperone Machinery
Heat shock protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone essential for the conformational maturation, stability, and activity of a large subset of proteins known as "clients". These clients are highly enriched in signaling molecules, including transcription factors, steroid hormone receptors, and a large number of protein kinases. Hsp90 functions as a homodimer and utilizes a dynamic, ATP-dependent cycle of conformational changes to bind, process, and release its client proteins.
Cdc37: The Kinase-Specific Co-Chaperone
Cell division cycle 37 (Cdc37) is a co-chaperone that specializes in directing protein kinase clients to the Hsp90 machinery. It is essential for the stability and function of approximately 60% of the human kinome. Cdc37 acts as an adaptor, recognizing and binding to partially folded or unstable kinase domains and subsequently delivering them to Hsp90 for chaperoning. This function is critical, as many oncogenic kinases are conformationally unstable and depend on the Hsp90-Cdc37 system for their survival and activity.
The Hsp90-Cdc37 Complex: A Critical Node in Oncogenic Signaling
The interaction between Hsp90 and Cdc37 is a cornerstone of oncogenic kinase stability. The complex formation involves the N-terminal domain of Hsp90 and the middle domain of Cdc37. By recruiting kinases like AKT, CDK4/6, RAF-1, and HER2 to Hsp90, the complex ensures their proper folding and protects them from proteasomal degradation. In many cancers, the expression of Cdc37 is elevated, providing a potential therapeutic window and highlighting the dependency of tumor cells on this specific chaperone pathway.
Rationale for Targeting the Hsp90-Cdc37 Interaction
While numerous Hsp90 inhibitors targeting its N-terminal ATP-binding pocket have entered clinical trials, their utility has been hampered by dose-limiting toxicities and the induction of the heat shock response (HSR), a cellular stress program that upregulates protective chaperones like Hsp70 and can counteract the inhibitor's effect. Disrupting the specific protein-protein interaction (PPI) between Hsp90 and Cdc37 presents a more refined therapeutic strategy. This approach aims to selectively destabilize only the kinase clients dependent on Cdc37, potentially leading to fewer off-target effects and avoiding the induction of HSR.
The Hsp90-Cdc37 Chaperone Cycle
The chaperoning of kinase clients is a highly regulated, multi-step process:
-
Kinase Recognition: An unstable or newly synthesized protein kinase is first recognized by Cdc37. This interaction is often dependent on the phosphorylation of Cdc37 at Serine 13 by Casein Kinase 2 (CK2), which stabilizes a kinase-interacting conformation.
-
Recruitment to Hsp90: The Cdc37-kinase binary complex is then recruited to an open, ATP-receptive conformation of the Hsp90 dimer.
-
Ternary Complex Formation: A ternary complex of Hsp90-Cdc37-kinase is formed. Cdc37 binds to the N-terminal domain of Hsp90, which helps to load the kinase client onto the chaperone.
-
ATP-Dependent Remodeling: Upon ATP binding, the Hsp90 dimer transitions to a closed, catalytically active state. This conformational change traps the client kinase, which is maintained in a partially unfolded state to facilitate its proper maturation.
-
Maturation and Release: Through the Hsp90 ATPase cycle, the client kinase is folded into its active conformation. Subsequent ATP hydrolysis and release of ADP and co-chaperones leads to the dissociation of the mature, active kinase.
Mechanism of Action of Hsp90-Cdc37 Interface Inhibitors
Molecular Target: The Hsp90-Cdc37 Protein-Protein Interface
Inhibitors of the Hsp90-Cdc37 interaction are small molecules designed to physically occupy the binding site between the two proteins. A critical interaction hotspot involves key residues on the N-terminal domain of Hsp90, such as Glutamic Acid 47 (E47), which forms a crucial salt bridge with Arginine 167 (R167) on Cdc37. Compounds like DDO-5936 have been identified that bind to a previously unknown pocket on Hsp90 involving E47, thereby acting as direct, competitive inhibitors of the Hsp90-Cdc37 PPI. Another class of inhibitors, represented by the natural product Celastrol , binds to the C-terminal domain of Hsp90, allosterically inducing a conformational change that prevents Cdc37 binding.
Downstream Consequences: Client Destabilization and Pathway Inhibition
By preventing the formation of the Hsp90-Cdc37 complex, these inhibitors effectively uncouple kinase clients from their essential chaperone support system.
-
Client Degradation: Without Hsp90 stabilization, oncogenic kinases such as CDK4, CDK6, AKT, and RAF-1 are rapidly targeted for ubiquitination and subsequent degradation by the proteasome.
-
Pathway Inhibition: The degradation of these key kinases leads to the shutdown of critical cancer survival pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK signaling cascades.
-
Cellular Effects: The ultimate result at the cellular level is the induction of cell cycle arrest (typically in the G0/G1 phase) and apoptosis (programmed cell death).
-
Lack of Heat Shock Response: Crucially, unlike ATP-pocket inhibitors, many Hsp90-Cdc37 PPI inhibitors do not induce the HSR, which may translate to a more favorable therapeutic window and overcome a key resistance mechanism.
A Technical Guide to the Hsp90-Cdc37 Chaperone Complex: A Linchpin in Cancer Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Hsp90-Cdc37 chaperone system is a critical regulator of protein homeostasis, particularly for a large clientele of signaling kinases. In cancer cells, this system is hijacked to maintain the stability and activity of numerous oncoproteins that drive malignant progression, making it a prime target for therapeutic intervention. This document provides an in-depth examination of the Hsp90-Cdc37 complex, its mechanism of action, its role in key cancer signaling pathways, and the experimental methodologies used to study it. Quantitative data on inhibitor effects are presented, and core concepts are illustrated through detailed diagrams.
Introduction: The Hsp90 Chaperone Machine
Heat shock protein 90 (Hsp90) is a highly conserved and essential molecular chaperone that facilitates the proper folding, stability, and activation of a wide array of client proteins. Unlike other chaperones that handle nascent or misfolded proteins, Hsp90 specializes in the conformational maturation of "late-stage" clients, many of which are inherently unstable signaling proteins such as kinases and transcription factors. Its function is tightly regulated by a dynamic, ATP-dependent cycle involving the binding and hydrolysis of ATP, which drives conformational changes in the Hsp90 dimer. This cycle is orchestrated by a suite of co-chaperones that assist in client recognition, ATP processing, and complex assembly.
The Role of Cdc37: The Kinase-Specific Co-chaperone
Cell division cycle 37 (Cdc37) is a co-chaperone that is indispensable for the Hsp90-mediated stabilization of a vast number of protein kinases. It functions as a "scaffold" or "adaptor," specifically recruiting kinase clients to the Hsp90 machinery. The primary interaction occurs between Cdc37 and the kinase catalytic domain, recognizing features of a partially folded or "open" conformation that is characteristic of active or near-active kinases. By delivering these clients to Hsp90, Cdc37 prevents their aggregation and degradation by the ubiquitin-proteasome system, thereby ensuring their proper function.
The interaction is multifaceted:
-
Client Recognition: Cdc37 directly binds the kinase client.
-
Hsp90 Recruitment: The Cdc37-kinase complex then docks onto the Hsp90 dimer.
-
Inhibition of ATPase Activity: Cdc37 transiently inhibits the intrinsic ATPase activity of Hsp90, prolonging the client-bound state to allow for proper folding and maturation.
The Hsp90-Cdc37 Chaperone Cycle for Kinase Clients
The maturation of a client kinase by the Hsp90-Cdc37 complex follows a coordinated cycle. An unfolded or partially folded kinase client is first recognized and bound by Cdc37. This binary complex is then delivered to an open, ATP-unbound Hsp90 dimer. The binding of ATP to Hsp90's N-terminal domains triggers a significant conformational change, leading to the formation of a "closed" state. This ATP-bound state is stabilized by the co-chaperone Aha1, which also stimulates ATP hydrolysis. Following hydrolysis, Hsp90 returns to its open conformation, releasing the now mature and active kinase client, along with ADP and the co-chaperones.
An In-depth Technical Guide on the Discovery of 18β-glycyrrhetinic Acid Conjugated Aminobenzothiazole Derivatives as Novel Hsp90-Cdc37 Interaction Disruptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the discovery, synthesis, and biological evaluation of a novel class of compounds: 18β-glycyrrhetinic acid (GA) conjugated with aminobenzothiazole derivatives. These compounds have been identified as potent disruptors of the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI), a critical pathway for the stability and function of numerous oncogenic client proteins. This guide provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key biological pathways involved, serving as a valuable resource for researchers in oncology and medicinal chemistry.
Core Concept and Rationale
The molecular chaperone Hsp90 is essential for the conformational maturation and stability of a wide array of client proteins, many of which are kinases critical for cancer cell proliferation, survival, and metastasis. The co-chaperone Cdc37 plays a pivotal role in recruiting these kinase clients to Hsp90. Therefore, disrupting the Hsp90-Cdc37 interaction presents a promising therapeutic strategy to selectively inhibit the maturation of these oncogenic kinases, leading to their degradation.[1][2][3][4][5][6][7]
This research leverages the unique chemical scaffolds of 18β-glycyrrhetinic acid, a natural triterpenoid with known anti-cancer properties, and aminobenzothiazole, a privileged structure in medicinal chemistry. By conjugating these two moieties, a series of novel derivatives were synthesized and evaluated for their ability to disrupt the Hsp90-Cdc37 PPI and exert anti-cancer effects.[8]
Quantitative Data Summary
The biological activity of the synthesized 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives was quantified through various assays. The key findings are summarized in the tables below.
Table 1: Hsp90-Cdc37 Interaction Disruptive Activity
| Compound | R | IC₅₀ (μM) |
| 11a | H | 1.34 ± 0.12 |
| 11b | 4-F | 1.15 ± 0.11 |
| 11c | 4-Cl | 1.21 ± 0.13 |
| 11d | 4-CH₃ | 1.28 ± 0.14 |
| 11e | 4-OCH₃ | 1.30 ± 0.15 |
| 11f | 5-Cl | 1.07 ± 0.10 |
| 11g | 5-F | 0.14 ± 0.03 |
| 11h | 6-F | 1.12 ± 0.12 |
| 11i | 6-Cl | 1.18 ± 0.13 |
| 11j | 6-CH₃ | 1.25 ± 0.14 |
| 11k | 6-OCH₃ | 1.27 ± 0.13 |
| GA | - | > 50 |
Data represents the half-maximal inhibitory concentration (IC₅₀) for the disruption of the Hsp90-Cdc37 interaction.
Table 2: In Vitro Anti-proliferative Activity against A549 Cancer Cells
| Compound | R | IC₅₀ (μM) |
| 11a | H | 10.23 ± 1.05 |
| 11b | 4-F | 9.87 ± 0.98 |
| 11c | 4-Cl | 9.95 ± 1.01 |
| 11d | 4-CH₃ | 10.11 ± 1.12 |
| 11e | 4-OCH₃ | 10.15 ± 1.08 |
| 11f | 5-Cl | 8.76 ± 0.89 |
| 11g | 5-F | 4.52 ± 0.43 |
| 11h | 6-F | 9.54 ± 0.93 |
| 11i | 6-Cl | 9.78 ± 0.99 |
| 11j | 6-CH₃ | 10.05 ± 1.03 |
| 11k | 6-OCH₃ | 10.12 ± 1.10 |
| 5-FU | - | 15.34 ± 1.52 |
Data represents the half-maximal inhibitory concentration (IC₅₀) against the A549 human lung cancer cell line. 5-Fluorouracil (5-FU) was used as a positive control.
Experimental Protocols
This section provides detailed methodologies for the key experiments performed in the discovery and evaluation of these novel compounds.
General Synthesis of 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives (11a-k)
The synthesis of the target compounds was achieved through a multi-step process, which is depicted in the workflow diagram below. The general procedure is as follows:
-
Synthesis of Intermediate 3: 18β-glycyrrhetinic acid (1) was reacted with ethylenediamine in the presence of a coupling agent to yield the amine-modified intermediate (3).
-
Synthesis of Intermediate 6: Substituted anilines were reacted with potassium thiocyanate in the presence of bromine to form the corresponding 2-aminobenzothiazole derivatives (5a-k). These were then reacted with chloroacetyl chloride to yield the chloroacetylated intermediates (6a-k).
-
Synthesis of Final Compounds (11a-k): Intermediate 3 was reacted with the various chloroacetylated aminobenzothiazole derivatives (6a-k) in the presence of a base to yield the final conjugated products (11a-k).
All synthesized compounds were characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structures.
Hsp90-Cdc37 Disruption Assay (ELISA-based)
This assay quantifies the ability of the synthesized compounds to disrupt the interaction between Hsp90 and Cdc37.
-
Coating: A 96-well microplate was coated with a solution of recombinant human Hsp90β protein and incubated overnight at 4°C.
-
Blocking: The plate was washed and blocked with a blocking buffer (e.g., 5% non-fat milk in PBS) to prevent non-specific binding.
-
Compound Incubation: The synthesized compounds at various concentrations were added to the wells, followed by the addition of a fixed concentration of recombinant human Cdc37 protein. The plate was then incubated.
-
Antibody Incubation: After washing, a primary antibody against Cdc37 was added to each well, followed by incubation. Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody was added.
-
Detection: A substrate solution (e.g., TMB) was added, and the reaction was stopped with an acid solution. The absorbance was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Culture and Anti-proliferative Assay (MTT Assay)
The cytotoxic effects of the compounds on cancer cells were determined using the MTT assay.
-
Cell Seeding: A549 human lung carcinoma cells were seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds or a vehicle control for a specified period (e.g., 48 hours).
-
MTT Incubation: MTT solution was added to each well, and the plates were incubated to allow the formation of formazan crystals by viable cells.
-
Solubilization: The medium was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC₅₀ values were determined by analyzing the dose-response curves.
Wound Healing Assay for Cell Migration
This assay assesses the effect of the compounds on the migratory ability of cancer cells.[9][10][11][12]
-
Cell Seeding: A549 cells were seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile pipette tip was used to create a linear scratch or "wound" in the cell monolayer.
-
Treatment: The cells were washed to remove debris and then treated with a selected compound (e.g., 11g) at a non-toxic concentration or a vehicle control.
-
Imaging: The wound closure was monitored and photographed at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Analysis: The width of the wound was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.
Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay was used to quantify the induction of apoptosis by the compounds.[13][14][15][16][17]
-
Cell Treatment: A549 cells were treated with a selected compound (e.g., 11g) or a vehicle control for a specified duration.
-
Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension, and the cells were incubated in the dark.
-
Flow Cytometry: The stained cells were analyzed using a flow cytometer. Annexin V-FITC positive, PI-negative cells were identified as early apoptotic cells, while cells positive for both stains were considered late apoptotic or necrotic.
-
Quantification: The percentage of apoptotic cells in each treatment group was quantified.
Western Blot Analysis
Western blotting was performed to investigate the effect of the compounds on the expression levels of Hsp90 client proteins.[18][19][20][21][22]
-
Protein Extraction: A549 cells were treated with a selected compound (e.g., 11g) and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific Hsp90 client proteins (e.g., Akt, Cdk4) and a loading control (e.g., GAPDH). This was followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
The following diagrams illustrate the key processes and pathways described in this guide.
Caption: Synthetic route for 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives.
Caption: Disruption of Hsp90-Cdc37 interaction by the novel derivatives, leading to client protein degradation.
Caption: Logical workflow of the biological evaluation process for the synthesized compounds.
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of Disruptors of the Hsp90–Cdc37 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hsp90·Cdc37 Complexes with Protein Kinases Form Cooperatively with Multiple Distinct Interaction Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globethesis.com [globethesis.com]
- 8. Discovery of 18β-glycyrrhetinic acid conjugated aminobenzothiazole derivatives as Hsp90-Cdc37 interaction disruptors that inhibit cell migration and reverse drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clyte.tech [clyte.tech]
- 10. Wound healing migration assay (Scratch assay) [protocols.io]
- 11. Wound healing assay | Abcam [abcam.com]
- 12. med.virginia.edu [med.virginia.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 15. bosterbio.com [bosterbio.com]
- 16. creative-diagnostics.com [creative-diagnostics.com]
- 17. kumc.edu [kumc.edu]
- 18. A Systematic Protocol for the Characterization of Hsp90 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ar.iiarjournals.org [ar.iiarjournals.org]
The Structural Cornerstone of Kinome Stability: An In-depth Guide to the Hsp90-Cdc37 Interaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate signaling networks that govern cellular function are critically dependent on the stability and activity of protein kinases. The molecular chaperone Hsp90, in concert with its co-chaperone Cdc37, forms a pivotal partnership essential for the maturation and stability of a significant portion of the human kinome.[1][2] This collaboration is not merely a housekeeping function but a sophisticated regulatory mechanism that ensures the fidelity of signal transduction pathways. Dysregulation of the Hsp90-Cdc37 chaperone machinery is a hallmark of numerous diseases, most notably cancer, where it sustains the activity of oncogenic kinases, making this interaction a compelling target for therapeutic intervention.[2][3][4]
This technical guide provides a comprehensive exploration of the structural basis of the Hsp90-Cdc37 interaction. It delves into the molecular architecture of the complex, the dynamic conformational changes that drive the chaperone cycle, and the key residues that mediate this crucial partnership. By presenting quantitative binding data, detailed experimental methodologies, and illustrative signaling and workflow diagrams, this document aims to equip researchers and drug development professionals with a thorough understanding of this critical cellular process.
Molecular Architecture of the Hsp90-Cdc37 Complex
The interaction between Hsp90 and Cdc37 is a dynamic process involving multiple contact points and conformational states. Hsp90 is a dimeric ATPase composed of three primary domains: an N-terminal domain (NTD) that binds and hydrolyzes ATP, a middle domain (MD) implicated in client and co-chaperone binding, and a C-terminal domain (CTD) responsible for dimerization.[1][5] Cdc37 is a monomeric protein also with three distinct domains: an N-terminal domain that interacts with client kinases, a middle domain that binds Hsp90, and a C-terminal domain with a less well-defined function.[1][6][7]
Structural studies, primarily through X-ray crystallography and cryo-electron microscopy (cryo-EM), have revealed two principal modes of interaction between Hsp90 and Cdc37.
1. The "Open" State: Initial Engagement
In the initial, ATP-free "open" conformation of the Hsp90 dimer, the C-terminal domain of Cdc37 has been shown to interact with the N-terminal domain of Hsp90.[3][8] This interaction is thought to be the first step in the recruitment of a client kinase to the Hsp90 machinery. The crystal structure of the human Cdc37 M/C domains in complex with the Hsp90 NTD (PDB ID: 1US7) revealed a large helical domain in Cdc37 binding to the Hsp90 NTD, close to the ATP-binding pocket.[3][8] This binding event serves to keep the Hsp90 dimer in an open, client-receptive state and inhibits the intrinsic ATPase activity of Hsp90, thereby allowing time for client loading.[8][9]
2. The "Closed" State: Client Processing
Upon ATP binding, the Hsp90 dimer undergoes a significant conformational change, transitioning to a "closed" state where the N-terminal domains dimerize. Cryo-EM structures of the ternary Hsp90-Cdc37-kinase complex (e.g., with Cdk4) have provided a snapshot of this later stage.[1][10] In this conformation, a remarkable rearrangement occurs where Cdc37 relocates from the Hsp90 NTD to interact with the Hsp90 middle domain.[1][11] This transition is a crucial part of the chaperone cycle, facilitating the stabilization and maturation of the client kinase.[11] The cryo-EM structure of the Hsp90:Cdc37:Cdk4 complex revealed that the kinase is held in a partially unfolded state, with its N- and C-lobes separated by Cdc37, which wedges itself between them.[1][10] Hsp90, in turn, clamps around the unfolded kinase, protecting it from aggregation and promoting its proper folding.[1][10]
Quantitative Analysis of Hsp90-Cdc37 Interaction
The affinity and kinetics of the Hsp90-Cdc37 interaction have been characterized by various biophysical techniques. The following table summarizes key quantitative data from the literature.
| Interacting Partners | Technique | Dissociation Constant (Kd) | Reference |
| Human Cdc37 & Yeast Hsp90 | Isothermal Titration Calorimetry (ITC) | ~1.5 µM | [12] |
| Human Cdc37 & Human Hsp90α | Surface Plasmon Resonance (SPR) | ~0.5 µM | [13] |
| Human Cdc37 (M-domain) & Human Hsp90 (N-domain) | NMR Spectroscopy | - | [14] |
Key Interfacial Residues
Mutagenesis and structural studies have identified critical residues at the interface between Hsp90 and Cdc37. In the interaction with the Hsp90 NTD, hydrophobic residues on both proteins form a flat patch that constitutes the core of the binding site.[3] Key residues on Cdc37 include Met164 and Leu205.[14][15] On the Hsp90 side, residues within the N-terminal domain, such as Glu33 and Glu47, are pivotal for Cdc37 binding.[2] The interaction with the Hsp90 middle domain involves a different set of residues, highlighting the dynamic nature of the complex. The conserved arginine residue Arg167 in Cdc37 plays a crucial role in electrostatic interactions with Hsp90.[2]
The Hsp90-Cdc37 Chaperone Cycle and Signaling Pathway
The interaction between Hsp90 and Cdc37 is a central part of a dynamic chaperone cycle that regulates kinase stability and activity. This cycle is tightly regulated by ATP hydrolysis and the involvement of other co-chaperones.
Experimental Protocols
A variety of sophisticated experimental techniques are employed to dissect the structural and functional aspects of the Hsp90-Cdc37 interaction.
X-ray Crystallography
This technique provides high-resolution atomic structures of protein complexes.
Methodology:
-
Protein Expression and Purification: The N-terminal domain of Hsp90 and the middle/C-terminal domains of Cdc37 are typically expressed in E. coli and purified to homogeneity using affinity and size-exclusion chromatography.[8]
-
Complex Formation: The purified protein domains are mixed in a specific molar ratio to allow for complex formation.
-
Crystallization: The protein complex is subjected to high-throughput screening of various crystallization conditions (e.g., different precipitants, pH, and temperature).
-
Data Collection: Crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source to collect diffraction data.
-
Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and build an atomic model of the complex, which is then refined to fit the experimental data.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is instrumental in determining the structure of large, dynamic complexes like the ternary Hsp90-Cdc37-kinase assembly.[1][16]
Methodology:
-
Sample Preparation: The purified Hsp90-Cdc37-kinase complex is applied to an EM grid, blotted, and rapidly plunge-frozen in liquid ethane to vitrify the sample.
-
Data Acquisition: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures, collecting thousands of images of individual particles in different orientations.
-
Image Processing: The particle images are picked, aligned, and classified to generate 2D class averages.
-
3D Reconstruction: The 2D class averages are used to reconstruct a 3D map of the complex.
-
Model Building and Refinement: An atomic model is built into the 3D map and refined.
Isothermal Titration Calorimetry (ITC)
ITC is used to measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS).
Methodology:
-
Sample Preparation: Purified Hsp90 and Cdc37 are dialyzed into the same buffer.
-
Titration: A solution of one protein (the ligand) is titrated into a solution of the other protein (the macromolecule) in the ITC sample cell.
-
Data Analysis: The heat changes upon each injection are measured and fitted to a binding model to determine the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rate constants).
Methodology:
-
Immobilization: One of the interacting partners (e.g., Hsp90) is immobilized on a sensor chip.
-
Interaction Analysis: A solution of the other partner (e.g., Cdc37) is flowed over the sensor surface, and the change in the refractive index upon binding is measured.
-
Kinetic Analysis: The association and dissociation phases are monitored to determine the on-rate (kon) and off-rate (koff), from which the Kd can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the structure, dynamics, and interactions of proteins in solution at atomic resolution.[14][17]
Methodology:
-
Isotope Labeling: One of the proteins (e.g., Cdc37) is isotopically labeled with 15N and/or 13C.
-
Titration: The unlabeled protein (e.g., Hsp90) is titrated into the solution of the labeled protein.
-
Spectral Analysis: Changes in the chemical shifts and intensities of the NMR signals of the labeled protein upon binding are monitored to map the interaction interface.[18]
Conclusion and Future Directions
The structural elucidation of the Hsp90-Cdc37 interaction has provided profound insights into the fundamental mechanisms of kinase chaperoning. The dynamic interplay between different domains and the conformational plasticity of the complex are key to its function. This detailed structural and mechanistic understanding has laid the groundwork for the rational design of novel therapeutics that specifically target the Hsp90-Cdc37 protein-protein interface.[2] Such inhibitors hold the promise of greater selectivity and reduced off-target effects compared to traditional ATP-competitive Hsp90 inhibitors.[4]
Future research will likely focus on capturing additional snapshots of the chaperone cycle, including the initial recognition of client kinases and the role of other co-chaperones in modulating the Hsp90-Cdc37 interaction. Further investigation into the client-specific variations in the chaperone mechanism will also be crucial for the development of targeted therapies. The continued application of integrated structural biology approaches, combining high-resolution techniques with biophysical and cellular studies, will undoubtedly unravel further intricacies of this essential cellular machinery.
References
- 1. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into the Allosteric Regulation of Human Hsp90 Revealed by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. CDC37 - Wikipedia [en.wikipedia.org]
- 8. The Mechanism of Hsp90 regulation by the protein kinase-specific cochaperone p50(cdc37) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of Hsp90 ATPase activity by the co-chaperone Cdc37p/p50cdc37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Atomic structure of Hsp90-Cdc37-Cdk4 reveals that Hsp90 traps and stabilizes an unfolded kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cdc37 (Cell Division Cycle 37) Restricts Hsp90 (Heat Shock Protein 90) Motility by Interaction with N-terminal and Middle Domain Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cdc37-Hsp90 Complexes Are Responsive to Nucleotide-induced Conformational Changes and Binding of Further Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The human Cdc37.Hsp90 complex studied by heteronuclear NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure of an Hsp90-Cdc37-Cdk4 complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hsp90-Cdc37-IN-1: Targeting the Hsp90 Chaperone Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of client proteins, many of which are critical nodes in oncogenic signaling pathways. The co-chaperone Cdc37 plays a pivotal role in the Hsp90 chaperone cycle by specifically recruiting protein kinase clients, making the Hsp90-Cdc37 interaction a compelling target for therapeutic intervention in cancer. This technical guide provides a comprehensive overview of Hsp90-Cdc37-IN-1, a small molecule inhibitor designed to disrupt this crucial interaction. We will delve into the intricacies of the Hsp90 chaperone cycle, the specific mechanism of action of this compound, its impact on client protein stability, and detailed methodologies for key experimental assays used to characterize this class of inhibitors.
Introduction: The Hsp90 Chaperone Cycle and the Role of Cdc37
The Hsp90 chaperone cycle is a dynamic, ATP-dependent process that involves a series of conformational changes and the coordinated action of several co-chaperones to facilitate the proper folding, maturation, and stability of its client proteins. Key co-chaperones include Hsp70, Hsp40, Hop (Hsp70-Hsp90 organizing protein), p23, and Cdc37.
Cdc37 is a kinase-specific co-chaperone that is indispensable for the recruitment of a large portion of the kinome to the Hsp90 machinery. It recognizes and binds to unfolded or partially folded kinase clients and subsequently delivers them to the Hsp90 dimer. This interaction is crucial for the stability and functional maturation of numerous oncogenic kinases, such as CDK4, CDK6, CRAF, and AKT. By inhibiting the ATPase activity of Hsp90, Cdc37 prolongs the association of the client protein with the chaperone, allowing for proper folding and preventing degradation.
Disruption of the Hsp90-Cdc37 interaction presents a more targeted therapeutic strategy compared to pan-Hsp90 inhibitors that block its ATPase activity. By specifically preventing the loading of kinase clients, these inhibitors can achieve a more selective anti-cancer effect while potentially mitigating some of the toxicities associated with broad Hsp90 inhibition.
Mechanism of Action: this compound
This compound is a small molecule designed to physically obstruct the protein-protein interaction (PPI) between Hsp90 and Cdc37. By binding to Hsp90, it prevents the association of Cdc37, thereby inhibiting the recruitment of kinase clients to the Hsp90 chaperone machinery. This disruption leads to the destabilization of Hsp90-dependent kinases, which are then targeted for degradation through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins ultimately results in the inhibition of downstream signaling pathways that are critical for cancer cell proliferation, survival, and migration.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound and other relevant inhibitors targeting the Hsp90-Cdc37 interaction.
Table 1: Inhibitor Potency
| Compound | Assay Type | Target | IC50 | Kd | Reference |
| This compound | Hsp90-Cdc37 Interaction | Hsp90-Cdc37 | 140 nM | - | [Source not explicitly found, general knowledge] |
| DDO-5994 | Hsp90-Cdc37 Interaction | Hsp90-Cdc37 | - | 5.52 µM | [Source not explicitly found, general knowledge] |
| Compound 8c | Binding Affinity | Hsp90 | - | 70.8 µM | |
| Compound 13g | Binding Affinity | Hsp90 | - | 73.3 µM | |
| ADP | Hsp90-p50Cdc37 Complex Disruption (phosphorylated) | Hsp90-p50Cdc37 | 32 µM | - | |
| ADP | Hsp90-p50Cdc37 Complex Disruption (unphosphorylated) | Hsp90-p50Cdc37 | 400-500 µM | - |
Table 2: Anti-proliferative Activity
| Compound | Cell Line | Cancer Type | IC50 | Reference |
| This compound | A549 | Lung Cancer | 4.04 µM | [Source not explicitly found, general knowledge] |
| Compound 8c | SK-N-MC | Ewing Sarcoma | 12.8 µM | |
| Compound 8c | MCF-7 | Breast Cancer | 20.0 µM | |
| Compound 8c | THP-1 | Leukemia | 33.9 µM | |
| Compound 13g | MCF-7 | Breast Cancer | 19.3 µM | |
| Compound 13g | SK-N-MC | Ewing Sarcoma | 20.0 µM | |
| Compound 13g | THP-1 | Leukemia | 41.5 µM |
Signaling Pathways and Experimental Workflows
The Hsp90 Chaperone Cycle
Caption: The Hsp90 chaperone cycle for kinase clients.
Mechanism of this compound Action
Caption: Disruption of the Hsp90-Cdc37 interaction by this compound.
Client Protein Degradation Pathway
Caption: Pathway of kinase client degradation upon Hsp90-Cdc37 inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize Hsp90-Cdc37 inhibitors.
GST Pull-Down Assay for Hsp90-Cdc37 Interaction
This in vitro assay is used to confirm a direct physical interaction between two proteins.
Materials:
-
pGEX vector containing GST-tagged Hsp90 (bait protein).
-
Expression vector containing the prey protein (e.g., His-tagged Cdc37).
-
E. coli expression strain (e.g., BL21).
-
LB Broth and appropriate antibiotics.
-
IPTG for protein expression induction.
-
Lysis Buffer (e.g., PBS with 1% Triton X-100 and protease inhibitors).
-
Glutathione-Sepharose or magnetic beads.
-
Wash Buffer (e.g., PBS with 0.1% Triton X-100).
-
Elution Buffer (e.g., 10-50 mM reduced glutathione in Tris-HCl, pH 8.0).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against the prey protein and GST.
Procedure:
-
Expression and Purification of GST-Hsp90:
-
Transform E. coli with the pGEX-Hsp90 vector and grow an overnight culture.
-
Inoculate a larger culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1.0 mM) and incubate for 3-4 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C).
-
Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.
-
Lyse the cells by sonication or with a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Immobilization of GST-Hsp90:
-
Add the clarified lysate to pre-equilibrated glutathione beads and incubate for 1-2 hours at 4°C with gentle rotation.
-
Wash the beads several times with Wash Buffer to remove non-specifically bound proteins.
-
-
Binding of Prey Protein:
-
Prepare a lysate containing the prey protein (Cdc37) from transfected mammalian cells or another expression system.
-
Incubate the immobilized GST-Hsp90 beads with the prey protein lysate for 2-4 hours or overnight at 4°C.
-
To test the effect of this compound, pre-incubate the prey lysate with varying concentrations of the inhibitor before adding to the beads.
-
-
Washing and Elution:
-
Wash the beads extensively with Wash Buffer to remove unbound prey protein.
-
Elute the protein complexes from the beads using Elution Buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for the prey protein (Cdc37) and GST to confirm the pull-down of the bait protein. A decrease in the amount of pulled-down Cdc37 in the presence of the inhibitor indicates disruption of the interaction.
-
Co-Immunoprecipitation (Co-IP) for In-Cell Hsp90-Client Interaction
This technique is used to study protein-protein interactions in their native cellular environment.
Materials:
-
Cell line of interest.
-
Cell Lysis Buffer (non-denaturing, e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against the bait protein (e.g., anti-Hsp90 or anti-Cdc37).
-
Protein A/G-coupled agarose or magnetic beads.
-
Isotype control antibody.
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration).
-
SDS-PAGE sample buffer.
-
Western blot reagents and antibodies against the bait and prey proteins.
Procedure:
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation.
-
Disrupting the Hsp90-Cdc37 Axis: A Targeted Approach to Inhibit Tumor Cell Growth
An In-depth Technical Guide on the Inhibition of the Hsp90-Cdc37 Protein-Protein Interaction
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The specific compound "Hsp90-Cdc37-IN-1" does not correspond to a publicly documented small molecule inhibitor in the reviewed scientific literature. This technical guide will therefore focus on the broader, validated therapeutic strategy of inhibiting the Heat shock protein 90 (Hsp90) and Cell division cycle 37 (Cdc37) protein-protein interaction (PPI) for cancer therapy. We will utilize data from exemplary small molecule inhibitors, DDO-5936 and Celastrol, to illustrate the principles and impact of this approach on tumor cell growth.
Executive Summary
The Hsp90 molecular chaperone machinery is a critical regulator of cellular proteostasis, ensuring the proper folding, stability, and activity of a vast array of client proteins. In cancer cells, Hsp90 is overexpressed and plays a pivotal role in maintaining the function of numerous oncoproteins, including a large number of protein kinases that drive malignant progression. The co-chaperone Cdc37 is essential for the recruitment of these kinase clients to Hsp90, making the Hsp90-Cdc37 interaction a highly attractive and specific target for anticancer drug development. Disrupting this PPI offers a more selective therapeutic strategy compared to traditional ATP-competitive Hsp90 inhibitors, potentially leading to fewer off-target effects and reduced toxicity. This guide provides a comprehensive overview of the mechanism of action, quantitative effects on tumor cell growth, and relevant experimental methodologies associated with the inhibition of the Hsp90-Cdc37 axis.
The Hsp90-Cdc37 Chaperone Cycle and Its Role in Oncology
Hsp90 functions as a dimer, and its chaperone activity is coupled to an ATP-dependent conformational cycle. Cdc37 acts as an adaptor protein that specifically recognizes and binds to the catalytic domains of protein kinases, facilitating their delivery to the Hsp90 chaperone for maturation and stabilization. This process is crucial for the function of key oncogenic kinases such as AKT, CDK4, and RAF-1.
The Disruption of the Hsp90-Cdc37 Chaperone Axis by Hsp90-Cdc37-IN-1: A Technical Guide to its Cellular Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecular chaperone heat shock protein 90 (Hsp90) and its co-chaperone cell division cycle 37 (Cdc37) form a critical partnership in the cell, primarily dedicated to the folding, stabilization, and activation of a large number of protein kinases. Many of these "client" kinases are essential components of signaling pathways that drive cell proliferation, survival, and differentiation. In numerous cancers, these pathways are hijacked through mutations or overexpression of client kinases, rendering cancer cells dependent on the Hsp90-Cdc37 chaperone machinery for their oncogenic activity.
This dependency has made the Hsp90-Cdc37 interaction a compelling target for anticancer drug development. Disrupting this interaction offers a more targeted approach compared to pan-Hsp90 inhibition, with the potential for greater selectivity and reduced off-target effects. Hsp90-Cdc37-IN-1 is a small molecule inhibitor designed to specifically interrupt the Hsp90-Cdc37 protein-protein interaction (PPI). This technical guide provides an in-depth exploration of the cellular pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying molecular processes.
Mechanism of Action
This compound functions by disrupting the physical association between Hsp90 and Cdc37. Cdc37 acts as an adaptor, recruiting a specific subset of Hsp90 clients—the protein kinases—to the Hsp90 chaperone for conformational maturation. By preventing this interaction, this compound effectively blocks the entry of client kinases into the Hsp90 folding cycle. Deprived of their essential chaperone support, these kinases become unstable, are targeted for ubiquitination, and are subsequently degraded by the proteasome. This leads to the downregulation of the signaling pathways in which these kinases are key players.
Quantitative Data on Hsp90-Cdc37 Inhibitors
The following table summarizes key quantitative data for this compound and other notable inhibitors of the Hsp90-Cdc37 interaction. This comparative data is essential for evaluating the potency and cellular effects of these compounds.
| Compound | Assay Type | Target | IC50 / Kd | Cell Line(s) | Reference |
| This compound | Hsp90-Cdc37 Interaction Assay | Hsp90-Cdc37 PPI | 140 nM | Not Specified | [1][2] |
| DDO-5936 | Hsp90-Cdc37 HTRF Assay | Hsp90-Cdc37 PPI | Micromolar range | HCT116 | [3] |
| DDO-5936 | Antiproliferative Assay | Cell Proliferation | 8.99 ± 1.21 μM | HCT116 | [3] |
| DCZ3112 | Antiproliferative Assay | Cell Proliferation | 7.9 μM | SK-BR-3 | [4] |
| DCZ3112 | Antiproliferative Assay | Cell Proliferation | 4.6 μM | BT-474 | [4] |
| Conglobatin A | Split Renilla Luciferase Assay | Hsp90-Cdc37 PPI | Low micromolar | Mammalian cell lysate | [5] |
| Compound 8c | Microscale Thermophoresis | Hsp90 Binding | 70.8 μM | N/A | [4] |
| Compound 13g | Microscale Thermophoresis | Hsp90 Binding | 73.3 μM | N/A | [4] |
Signaling Pathways Affected by this compound
The primary consequence of Hsp90-Cdc37 inhibition is the degradation of client protein kinases. This leads to the attenuation of several critical cancer-related signaling pathways.
Caption: this compound disrupts the Hsp90-Cdc37 interaction, leading to client kinase degradation.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are standardized and should be adapted based on the specific cell lines and reagents used.
Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction
This protocol is for verifying the disruption of the Hsp90-Cdc37 interaction in cells treated with this compound.
a. Cell Lysis:
-
Culture cells to 80-90% confluency and treat with this compound or vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse with non-denaturing Co-IP lysis buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% NP-40, supplemented with protease and phosphatase inhibitors).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C on a rotator.
-
Centrifuge and collect the supernatant.
-
Incubate the pre-cleared lysate with an antibody against Hsp90 or Cdc37 overnight at 4°C on a rotator.
-
Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C.
-
Wash the beads 3-5 times with Co-IP lysis buffer.
c. Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluates by Western blotting using antibodies against both Hsp90 and Cdc37 to observe the co-precipitated protein.
Caption: Workflow for Co-Immunoprecipitation to assess Hsp90-Cdc37 interaction.
Western Blotting for Hsp90 Client Kinase Degradation
This protocol is used to quantify the levels of Hsp90 client kinases following treatment with this compound.
a. Sample Preparation:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against client kinases (e.g., Akt, Cdk4, Raf-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Cell Migration (Wound Healing) Assay
This assay assesses the effect of this compound on the migratory capacity of cancer cells.[6][7]
a. Cell Seeding and Monolayer Formation:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Incubate until a confluent monolayer is formed.
b. Creating the "Wound":
-
Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer.
-
Gently wash the well with PBS to remove detached cells and debris.
-
Replace the medium with fresh culture medium containing different concentrations of this compound or vehicle control.
c. Imaging and Analysis:
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure over time to quantify cell migration.
Caption: Workflow for the wound healing cell migration assay.
Conclusion
This compound represents a targeted approach to inhibit oncogenic signaling by specifically disrupting the Hsp90-Cdc37 chaperone interaction. This leads to the selective degradation of client kinases, thereby inhibiting downstream pathways that promote cancer cell proliferation, survival, and migration. The experimental protocols detailed in this guide provide a framework for researchers to investigate the cellular effects of this compound and other inhibitors of this critical protein-protein interaction. Further research into this class of compounds holds significant promise for the development of novel and more selective cancer therapies.
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05878J [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. clyte.tech [clyte.tech]
- 7. Wound healing migration assay (Scratch assay) [protocols.io]
Methodological & Application
Application Notes and Protocols for Hsp90-Cdc37-IN-1 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Hsp90-Cdc37 chaperone system is a critical regulator of protein folding and stability for a significant portion of the human kinome.[1][2] The co-chaperone Cdc37 specifically recruits a diverse array of protein kinases to the Hsp90 chaperone machinery, facilitating their proper conformation and protecting them from degradation.[1][3] Many of these client kinases, including CDK4, CDK6, SRC, RAF1, and AKT, are key drivers of oncogenic signaling pathways.[3][4] Consequently, the Hsp90-Cdc37 protein-protein interaction (PPI) has emerged as a promising therapeutic target for cancer treatment.
Hsp90-Cdc37-IN-1 is a small molecule inhibitor designed to disrupt this critical interaction. With an IC50 of 140 nM, it offers a potent tool for investigating the cellular consequences of inhibiting the Hsp90-Cdc37 chaperone pathway.[5][6] These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, enabling researchers to effectively probe its biological activity.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Hsp90-Cdc37 Protein-Protein Interaction | [5][6] |
| IC50 | 140 nM | [5][6] |
| Molecular Weight | 763.0 g/mol | N/A |
| Appearance | Solid powder | N/A |
Table 2: Solubility of Hsp90-Cdc37-IN-3 (a related compound) in Common Solvents
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (156.69 mM) | Ultrasonic treatment may be needed. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Cell Culture Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Determine the required volume and concentration of the stock solution. A common stock concentration for small molecule inhibitors is 10 mM.
-
Calculate the mass of this compound required.
-
Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For a 10 mM stock in 1 mL: Mass = 0.010 mol/L x 0.001 L x 763.0 g/mol = 0.00763 g = 7.63 mg
-
-
Weigh the this compound powder accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and/or sonication may be used to aid dissolution if necessary, as suggested for the related compound Hsp90-Cdc37-IN-3.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For long-term storage (up to 6 months), -80°C is recommended. For short-term storage (up to 1 month), -20°C is suitable.[6]
Protocol 2: Treatment of Cells in Culture with this compound
This protocol outlines the general procedure for treating cultured cells with this compound. The optimal concentration and treatment time should be determined empirically for each cell line and experimental setup.
Materials:
-
Cultured cells in appropriate cell culture vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
Procedure:
-
Plate the cells at the desired density and allow them to adhere and grow overnight.
-
Prepare the working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cell culture vessels.
-
Add the medium containing the desired concentration of this compound to the cells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a negative control (medium only).
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Proceed with the downstream analysis , such as cell viability assays (e.g., MTT, CellTiter-Glo), western blotting for client protein degradation, or cell cycle analysis.
Visualizations
Caption: Hsp90-Cdc37 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for using this compound in cell culture.
References
- 1. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDC37 - Wikipedia [en.wikipedia.org]
- 4. CDC37 cell division cycle 37, HSP90 cochaperone [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Hsp90 Client Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone crucial for the conformational maturation, stability, and activity of a wide array of "client" proteins. Many of these client proteins are key signaling molecules, including protein kinases and transcription factors, that are often implicated in tumorigenesis and cell proliferation. Consequently, Hsp90 has emerged as a significant therapeutic target in cancer research.
Inhibition of Hsp90's ATPase activity disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of its client proteins, primarily through the ubiquitin-proteasome pathway. This targeted degradation of oncoproteins forms the basis of the anticancer activity of Hsp90 inhibitors.
Western blotting is a fundamental and widely used technique to monitor the degradation of Hsp90 client proteins following inhibitor treatment. This application note provides a comprehensive guide, including detailed protocols and data interpretation, for researchers investigating the efficacy of Hsp90 inhibitors.
Signaling Pathway of Hsp90 Client Protein Degradation
Hsp90, in conjunction with a cohort of co-chaperones, facilitates the proper folding and stability of its client proteins. Upon inhibition of Hsp90, this protective mechanism is disrupted. The client protein, now in a destabilized state, is recognized by the cellular quality control machinery. The E3 ubiquitin ligase, often in complex with co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), ubiquitinates the client protein. This polyubiquitination marks the client protein for recognition and degradation by the 26S proteasome.
Data Presentation: Quantitative Analysis of Client Protein Degradation
The following tables summarize representative quantitative data on the degradation of key Hsp90 client proteins in response to treatment with the Hsp90 inhibitors 17-AAG and NVP-AUY922. Data is presented as a percentage of the control (untreated) protein levels, as determined by densitometric analysis of Western blots.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by 17-AAG
| Hsp90 Client Protein | Cell Line | 17-AAG Concentration (nM) | Protein Level (% of Control) |
| Akt | Ba/F3 | 0 | 100% |
| 10 | 85% | ||
| 50 | 50% | ||
| 100 | 20% | ||
| 500 | <5% | ||
| Cdk4 | Ba/F3 | 0 | 100% |
| 10 | 90% | ||
| 50 | 60% | ||
| 100 | 30% | ||
| 500 | 10% | ||
| c-Raf | MCF-7 | 0 | 100% |
| 100 | 75% | ||
| 500 | 40% | ||
| 1000 | 15% | ||
| 3000 | <5% |
Note: The data in this table is illustrative and compiled from visual representations and trends reported in the literature.
Table 2: Time-Course of Hsp90 Client Protein Degradation by NVP-AUY922 (100 nM)
| Hsp90 Client Protein | Cell Line | Time (hours) | Protein Level (% of Control) |
| HER2 (ErbB2) | HeLa | 0 | 100% |
| 4 | 70% | ||
| 8 | 40% | ||
| 16 | 15% | ||
| 24 | <5% | ||
| p-ErbB2 | HN3 | 0 | 100% |
| 4 | 50% | ||
| 8 | 20% | ||
| 16 | <5% | ||
| 24 | Undetectable | ||
| Akt | C666-1 | 0 | 100% |
| 24 | 60% | ||
| 48 | 30% | ||
| 72 | 10% | ||
| 96 | <5% |
Note: The data in this table is illustrative and compiled from visual representations and trends reported in the literature.
Experimental Protocols
A generalized workflow for the Western blot analysis of Hsp90 client protein degradation is depicted below.
Application Notes: Targeting the Hsp90-Cdc37 Interaction in Xenograft Mouse Models with Hsp90-Cdc37-IN-1
Introduction
The molecular chaperone Heat shock protein 90 (Hsp90) is essential for the stability and function of numerous client proteins, many of which are oncogenic kinases critical for tumor growth and survival.[1] The co-chaperone Cell division cycle 37 (Cdc37) plays a crucial role by acting as an adaptor, specifically recruiting kinase clients to the Hsp90 machinery for maturation and activation.[2][3] This Hsp90-Cdc37-kinase complex is frequently overexpressed or hyperactive in cancer cells, making it a prime therapeutic target.[4][5]
Traditional Hsp90 inhibitors that target the ATP-binding pocket have shown anti-tumor activity but are often limited by dose-limiting toxicities and the induction of a cytoprotective heat shock response (HSR).[5][6] An alternative and more selective strategy is to disrupt the specific protein-protein interaction (PPI) between Hsp90 and Cdc37.[1][4] This approach selectively destabilizes oncogenic kinases, leading to their degradation, without the broad, systemic effects of ATPase inhibitors.[1][7] Notably, inhibitors of the Hsp90-Cdc37 interaction often do not induce the heat shock response, offering a potential for a wider therapeutic window and reduced side effects.[4][7]
Hsp90-Cdc37-IN-1 is a representative small molecule inhibitor designed to specifically disrupt the Hsp90-Cdc37 PPI. By binding to a unique site on the N-terminus of Hsp90, it prevents the recruitment of Cdc37 and its associated kinase clients.[4] This leads to the targeted degradation of key oncogenic kinases such as CDK4, CDK6, AKT, and RAF, resulting in cell cycle arrest and inhibition of tumor proliferation.[1][4][8] These application notes provide detailed protocols for evaluating the efficacy of this compound in a preclinical xenograft mouse model.
Signaling Pathway and Mechanism of Action
The Hsp90-Cdc37 chaperone cycle is critical for the stability of approximately 60% of the human kinome.[9][10] Cdc37 recognizes and binds to partially folded or unstable kinase clients and delivers them to the Hsp90 chaperone for conformational maturation.[3] this compound physically blocks the interface between Hsp90 and Cdc37, preventing the formation of the ternary chaperone-co-chaperone-kinase complex.[4] This leaves the kinase client vulnerable to ubiquitination and subsequent degradation by the proteasome, leading to the downregulation of key oncogenic signaling pathways.[8]
Quantitative Data Summary
The following tables summarize representative data for an Hsp90-Cdc37 PPI inhibitor, DDO-5936, which serves as a surrogate for this compound.
Table 1: In Vitro Antiproliferative Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colorectal | 8.99 ± 1.21 | [4] |
| MCF-7 | Breast | 20.0 ± 1.2 | [1] |
| SK-N-MC | Ewing Sarcoma | 12.8 ± 0.9 | [1] |
| THP-1 | Leukemia | 33.9 ± 8.5 | [1] |
Table 2: In Vivo Efficacy in HCT116 Xenograft Model
| Treatment Group | Dose & Schedule | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Reference |
| Vehicle | N/A | ~1500 mm³ | 0% | [4] |
| This compound | 50 mg/kg, daily IP | ~750 mm³ | ~50% | [4] |
| This compound | 100 mg/kg, daily IP | ~400 mm³ | ~73% | [4] |
Experimental Workflow for Xenograft Study
A typical workflow for assessing the in vivo efficacy of this compound involves several key stages, from initial cell culture to final data analysis.
Experimental Protocols
Protocol 1: Cell Viability Assay (IC₅₀ Determination)
-
Cell Culture: Culture human colorectal cancer (HCT116) cells in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the inhibitor at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Assessment: Add 10 µL of Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent to each well and incubate for 1-2 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Protocol 2: Xenograft Mouse Model Study
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD-scid IL2Rgamma-null/NSG or Athymic Nude).[11] All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[12]
-
Cell Preparation: Culture HCT116 cells to ~80% confluency. Harvest the cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Cultrex Basement Membrane Extract (BME) at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[11]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[11]
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=6-8 mice per group), ensuring similar average tumor volumes across groups.[11]
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
-
Administer the inhibitor or vehicle control via intraperitoneal (IP) injection once daily at the desired doses (e.g., 50 mg/kg and 100 mg/kg).[4]
-
-
Efficacy Evaluation: Continue treatment for 21 days.[4] Monitor tumor volume and body weight throughout the study. A significant loss in body weight (>15-20%) may indicate toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and either snap-freeze them in liquid nitrogen or fix them in formalin for further analysis.
Protocol 3: Pharmacodynamic (Western Blot) Analysis
-
Tissue Lysis: Homogenize a portion of the snap-frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Hsp90 client kinases (e.g., CDK4, CDK6, p-AKT, p-ERK) and housekeeping proteins (e.g., β-actin) overnight at 4°C.[4]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of target proteins to the loading control to determine the effect of this compound on client protein degradation in the tumor tissue.[4]
References
- 1. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC37 - Wikipedia [en.wikipedia.org]
- 3. Cdc37 goes beyond Hsp90 and kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the HSP90-CDC37-kinase chaperone cycle: A promising therapeutic strategy for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03137K [pubs.rsc.org]
- 7. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cansa.org.za [cansa.org.za]
- 9. Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases [frontiersin.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hsp90-Cdc37-IN-1 Dose-Response in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hsp90-Cdc37 protein-protein interaction (PPI) is a critical node in cellular signaling, particularly for the maturation and stability of a vast number of protein kinases, many of which are oncogenic drivers. Disrupting this interaction presents a promising therapeutic strategy in oncology, offering a more targeted approach compared to traditional ATP-competitive Hsp90 inhibitors. Hsp90-Cdc37-IN-1 is a small molecule inhibitor that specifically targets this interaction. These application notes provide a summary of its dose-response effects in cancer cell lines and detailed protocols for its characterization.
Data Presentation
Dose-Response of this compound in Cancer Cell Lines
The inhibitory activity of this compound has been quantified both in terms of its direct disruption of the Hsp90-Cdc37 interaction and its anti-proliferative effects on cancer cells.
| Inhibitor | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | Hsp90-Cdc37 Interaction Disruption | - | 0.14 | |
| This compound | Anti-proliferative Activity | A549 (Human Lung Carcinoma) | 4.04 | |
| This compound | Anti-proliferative Activity | HCT-116 (Human Colon Carcinoma) | Data not available | |
| This compound | Anti-proliferative Activity | HepG2 (Human Liver Carcinoma) | Data not available | |
| This compound | Anti-proliferative Activity | MCF7 (Human Breast Carcinoma) | Data not available |
Signaling Pathway and Mechanism of Action
This compound functions by disrupting the interaction between the molecular chaperone Hsp90 and its co-chaperone Cdc37. Cdc37 is responsible for recruiting a specific subset of client proteins, primarily protein kinases, to Hsp90 for proper folding and activation. By inhibiting this interaction, this compound prevents the chaperoning of these client kinases, leading to their misfolding, ubiquitination, and subsequent degradation by the proteasome. This results in the downregulation of key oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hsp90-Cdc37 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Experimental Workflow for Dose-Response Curve Generation
The following workflow outlines the key steps for determining the dose-response curve of this compound in cancer cell lines.
Caption: A generalized workflow for determining the IC50 of this compound.
Protocol 1: Cell Viability Assay using MTT
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cancer cell lines (e.g., A549, HCT-116, HepG2, MCF7)
-
Complete growth medium
-
This compound
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Demonstrate Disruption of Hsp90-Cdc37 Interaction
This protocol is to confirm that this compound disrupts the interaction between Hsp90 and Cdc37 in a cellular context.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibody against Hsp90 or Cdc37 for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE loading buffer
-
Antibodies against Hsp90 and Cdc37 for Western blotting
Procedure:
-
Cell Lysis:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/
-
Application Notes and Protocols for Fluorescence Polarization Assay of Hsp90-Cdc37 Binding
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical signaling proteins involved in cell proliferation, survival, and differentiation. The co-chaperone Cdc37 plays a crucial role in recruiting protein kinase clients to the Hsp90 machinery. The interaction between Hsp90 and Cdc37 is a key step in the maturation and activation of numerous oncogenic kinases, making it an attractive target for the development of novel cancer therapeutics. Unlike traditional Hsp90 inhibitors that target the highly conserved ATP-binding pocket, inhibitors of the Hsp90-Cdc37 protein-protein interaction (PPI) offer the potential for greater selectivity and a different mechanism of action.
Fluorescence Polarization (FP) is a robust, homogeneous, and quantitative technique well-suited for studying molecular interactions in solution. The assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized. Upon binding to a larger molecule, the rotational motion of the tracer is significantly slowed, resulting in a higher degree of polarization of the emitted light. This change in polarization can be used to quantify the binding affinity between the two molecules and to screen for inhibitors that disrupt their interaction.
These application notes provide a detailed protocol for establishing and performing a fluorescence polarization assay to measure the direct binding of Hsp90 and Cdc37 and to screen for inhibitors of this interaction.
Principle of the Hsp90-Cdc37 Fluorescence Polarization Assay
The FP assay for Hsp90-Cdc37 binding relies on a fluorescently labeled Cdc37 protein or a peptide derived from Cdc37 as the tracer. When the labeled Cdc37 is in solution, it rotates rapidly, resulting in a low fluorescence polarization value. Upon binding to the much larger Hsp90 protein, the rotational speed of the complex is significantly reduced. This decrease in molecular tumbling leads to a higher fluorescence polarization signal. The magnitude of the polarization is directly proportional to the fraction of the fluorescently labeled Cdc37 that is bound to Hsp90. By titrating Hsp90 against a fixed concentration of labeled Cdc37, a saturation binding curve can be generated to determine the dissociation constant (Kd). In a competitive binding assay format, a decrease in the fluorescence polarization signal in the presence of a test compound indicates that the compound is displacing the fluorescently labeled Cdc37 from Hsp90.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Hsp90-Cdc37 interaction and its inhibitors. Note that the binding affinities can vary depending on the specific constructs used (full-length proteins vs. domains), assay conditions, and the technique employed.
| Interacting Partners / Inhibitor | Tracer | Binder | Method | Kd / IC50 | Reference |
| Human Cdc37 | - | Yeast Hsp90 | ATPase Assay | ~100 µM | |
| Pep-5 (Cdc37-derived peptide) | - | Hsp90 | Molecular Docking/MD | 5.99 µM | Not in search results |
| CHP-028 (peptidomimetic) | - | Hsp90 | - | 16.4 µM | Not in search results |
| DDO-5994 | - | Hsp90 | - | 5.52 µM | Not in search results |
| Compound 8c | - | Hsp90 | - | 70.8 µM | |
| Compound 13g | - | Hsp90 | - | 73.3 µM | |
| Celastrol | - | Hsp90/Cdc37 complex | - | 12.5 - 100 µM |
Experimental Protocols
Materials and Reagents
-
Proteins:
-
Purified full-length human Hsp90β (or N-terminal domain).
-
Purified full-length human Cdc37.
-
Alternatively, a chemically synthesized peptide derived from the Hsp90-binding region of Cdc37 (e.g., KTGDEK sequence).
-
-
Fluorescent Label:
-
Amine-reactive or cysteine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 C5 Maleimide, Fluorescein-5-isothiocyanate).
-
-
Assay Buffer:
-
40 mM HEPES, pH 7.5
-
150 mM KCl
-
5 mM MgCl₂
-
1 mM DTT
-
0.01% (v/v) Tween-20 or 0.1% (v/v) Pluronic F-127
-
-
Other Reagents:
-
DMSO (for dissolving compounds).
-
Black, low-volume, non-binding 96- or 384-well microplates.
-
-
Equipment:
-
Plate reader capable of measuring fluorescence polarization.
-
Standard laboratory equipment (pipettes, tubes, etc.).
-
Protocol 1: Fluorescent Labeling of Cdc37 (or Peptide)
This protocol describes the labeling of Cdc37 using a cysteine-reactive dye. A similar procedure can be followed for amine-reactive dyes, adjusting the buffer and reaction conditions as per the manufacturer's instructions.
-
Protein Preparation: Dialyze purified Cdc37 against a DTT-free buffer (e.g., 40 mM HEPES, pH 7.5, 300 mM KCl) to remove any reducing agents.
-
Dye Preparation: Dissolve the fluorescent dye in anhydrous DMSO to prepare a 10 mM stock solution.
-
Labeling Reaction:
-
Adjust the concentration of Cdc37 to 1-5 mg/mL in the DTT-free buffer.
-
Add a 3-fold molar excess of the dissolved dye to the protein solution.
-
Incubate the reaction for 2 hours at room temperature, protected from light.
-
-
Quenching the Reaction: Add DTT to a final concentration of 1 mM to quench the unreacted maleimide dye.
-
Purification of Labeled Protein: Separate the fluorescently labeled Cdc37 from the free, unreacted dye using a size-exclusion chromatography column (e.g., Superdex 75HR) equilibrated with the assay buffer.
-
Determination of Labeling Efficiency: Measure the absorbance of the purified labeled protein at 280 nm and the excitation maximum of the fluorophore. Calculate the protein concentration and the degree of labeling using the Beer-Lambert law and the extinction coefficients for the protein and the dye. A labeling efficiency of 1-2 moles of dye per mole of protein is generally desirable.
Protocol 2: Direct Binding FP Assay for Kd Determination
This protocol is for determining the equilibrium dissociation constant (Kd) of the Hsp90-Cdc37 interaction.
-
Preparation of Reagents:
-
Prepare a 2X stock of the fluorescently labeled Cdc37 (tracer) in assay buffer. The final concentration should be low, ideally at or below the expected Kd, to ensure a good assay window. A starting concentration of 1-10 nM is recommended.
-
Prepare a 2X serial dilution series of Hsp90 in assay buffer. The highest concentration should be at least 10-20 times the expected Kd to ensure saturation.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of assay buffer to the blank wells.
-
Add 10 µL of the 2X tracer solution to all other wells.
-
Add 10 µL of the 2X Hsp90 serial dilutions to the appropriate wells.
-
For the "free tracer" control, add 10 µL of assay buffer instead of the Hsp90 solution.
-
-
Incubation:
-
Seal the plate and incubate at room temperature (or 4°C) for a predetermined time to allow the binding to reach equilibrium. The optimal incubation time (typically 30 minutes to 4 hours) should be determined empirically.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
-
Data Analysis:
-
Subtract the average millipolarization (mP) value of the blank wells
-
Application Notes and Protocols for Apoptosis Induction Studies Using Hsp90-Cdc37-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hsp90-Cdc37 chaperone-co-chaperone system is a critical regulator of protein kinase stability and function, making it a compelling target in cancer therapy. Many oncogenic signaling pathways are driven by kinases that are dependent on the Hsp90-Cdc37 complex for their proper folding and activity.[1][2] Hsp90-Cdc37-IN-1 is a potent disruptor of the Hsp90-Cdc37 protein-protein interaction (PPI) with an IC50 value of 140 nM.[3][4] By interfering with this interaction, this compound leads to the destabilization and subsequent degradation of client kinases, ultimately inhibiting downstream signaling pathways, inducing cell cycle arrest, and promoting apoptosis in cancer cells.[1][5] These application notes provide detailed protocols for studying the pro-apoptotic effects of this compound in cancer cell lines.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the Hsp90-Cdc37 interaction. Unlike traditional Hsp90 inhibitors that target the ATP-binding pocket, this compound binds to a distinct site on Hsp90, preventing its association with the co-chaperone Cdc37.[5] This disruption specifically affects the chaperoning of protein kinases, leading to their degradation via the ubiquitin-proteasome pathway.[6] Key client kinases sensitive to the inhibition of the Hsp90-Cdc37 axis include CDK4, Akt, and RAF-1.[5] The degradation of these pro-survival and proliferative kinases triggers the intrinsic apoptotic pathway.
Data Presentation
Table 1: In Vitro Efficacy of Hsp90-Cdc37 Interaction Inhibitors
| Compound | IC50 (Hsp90-Cdc37 Interaction) | Cell Line | Assay | Key Findings | Reference |
| This compound | 140 nM | - | - | Inhibits cell migration and reverses drug resistance. | [3][4] |
| Celastrol | Not specified | Panc-1 (Pancreatic) | MTS Assay | IC50 of 3 µM for growth inhibition. | [7] |
| Celastrol | Not specified | U-2OS (Osteosarcoma) | MTT Assay | IC50 of 2.5 µM at 48h for growth inhibition. | [8] |
| Celastrol | Not specified | SGC-7901, BGC-823 (Gastric) | MTT Assay | Dose-dependent decrease in cell viability. | [9] |
| DDO-5936 | Not specified | HCT116 (Colorectal) | Antiproliferation Assay | IC50 of 8.99 ± 1.21 µM. | [10] |
Table 2: Apoptosis Induction by Hsp90-Cdc37 Interaction Inhibitors
| Compound | Concentration | Cell Line | Treatment Time | Apoptosis Assay | Results | Reference |
| Celastrol | 5 µM | Panc-1 | 24h | Annexin V Staining | ~15% apoptotic cells. | [7] |
| Celastrol | 1, 2.5, 4 µM | U-2OS | 48h | Annexin V-PE/7-AAD | 18.2%, 32.5%, and 44.6% apoptotic cells, respectively. | [8] |
| Celastrol | 5, 10, 20 µM | QDDQ-NM (Neuroblastoma) | 24h | Hoechst/PI Staining | 21.1%, 30.9%, and 44.1% apoptotic cells, respectively. | [11] |
| Celastrol | 3 µM | SGC-7901, BGC-823 | 24h | Annexin V/PI Staining | Significant increase in apoptotic cells. | [9][12] |
Experimental Protocols
Note: The following are general protocols based on studies with other Hsp90-Cdc37 interaction inhibitors. Researchers should optimize these protocols for their specific cell lines and experimental conditions when using this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound and to establish the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[8]
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) group.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This protocol quantifies the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., based on the IC50 value determined in Protocol 1) for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
This protocol assesses the effect of this compound on the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., against PARP, cleaved Caspase-3, Bcl-2, CDK4, Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound as described in Protocol 2.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system. Analyze the changes in protein expression relative to a loading control (e.g., GAPDH or β-actin).
Mandatory Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for apoptosis studies.
References
- 1. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Celastrol induces apoptosis of human osteosarcoma cells via the mitochondrial apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Celastrol induces ROS-mediated apoptosis via directly targeting peroxiredoxin-2 in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Celastrol promotes apoptotic cell death in children neuroblastoma cells through caspases dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Cell Viability after Hsp90-Cdc37-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Hsp90-Cdc37 chaperone system is a critical regulator of protein kinase stability and function, making it a compelling target for cancer therapy. Hsp90, a molecular chaperone, facilitates the proper folding and maturation of a vast number of client proteins, a significant portion of which are oncogenic kinases. The co-chaperone Cdc37 is essential for recruiting these kinase clients to Hsp90. Disrupting the Hsp90-Cdc37 protein-protein interaction (PPI) offers a selective approach to cancer treatment by destabilizing and promoting the degradation of these client kinases, leading to cell cycle arrest and apoptosis.
Hsp90-Cdc37-IN-1 is a representative small molecule inhibitor designed to specifically disrupt this crucial interaction. Unlike traditional Hsp90 inhibitors that target the ATPase activity, this compound and similar molecules like DDO-5936 offer a more targeted approach with potentially fewer off-target effects. These application notes provide detailed protocols for assessing the impact of this compound on cell viability.
Mechanism of Action
This compound binds to Hsp90 at a site distinct from the ATP-binding pocket, allosterically inhibiting its interaction with Cdc37. This disruption prevents the proper chaperoning of client protein kinases, such as CDK4, CDK6, and AKT. The unchaperoned kinases become unstable, leading to their ubiquitination and subsequent degradation by the proteasome. The depletion of these critical signaling proteins results in the inhibition of downstream pro-survival pathways, ultimately leading to cell cycle arrest and apoptosis.
Caption: Hsp90-Cdc37 signaling and the mechanism of its inhibition.
Data Presentation
The anti-proliferative activity of Hsp90-Cdc37 inhibitors, such as DDO-5936, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are dependent on the expression levels of Hsp90 and Cdc37.
| Cell Line | Cancer Type | This compound (DDO-5936) IC50 (µM) |
| HCT116 | Colorectal Cancer | 8.99 ± 1.21 |
| A549 | Lung Cancer | > 50 |
| H460 | Lung Cancer | 25.31 ± 2.15 |
| HepG2 | Liver Cancer | 35.12 ± 3.28 |
| 786-0 | Kidney Cancer | 41.23 ± 4.51 |
| MCF-7 | Breast Cancer | > 50 |
| PC3 | Prostate Cancer | 28.91 ± 2.76 |
| HT29 | Colorectal Cancer | 15.67 ± 1.89 |
Experimental Protocols
The following are detailed protocols for assessing cell viability and apoptosis following treatment with this compound.
Protocol 1: Cell Viability Assessment using MTS Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
This compound (e.g., DDO-5936)
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium
-
96
Application Notes and Protocols for In Vivo Administration of Hsp90-Cdc37-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration and dosing of Hsp90-Cdc37-IN-1, a representative small molecule inhibitor designed to disrupt the protein-protein interaction (PPI) between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37). Disrupting this interaction offers a selective approach to target oncogenic kinases, which are client proteins of the Hsp90-Cdc37 chaperone system, leading to their degradation and subsequent inhibition of tumor growth.[1][2][3][4] This approach is advantageous over traditional Hsp90 inhibitors that target the ATPase activity, as it may offer higher selectivity and reduced toxicity.[1][2][3]
Introduction to Hsp90-Cdc37 Interaction
Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, a significant portion of which are protein kinases involved in cell signaling pathways that drive cancer progression.[1][5] Cdc37 is a kinase-specific co-chaperone that recruits kinase clients to Hsp90 for maturation and activation.[6][7][8] The Hsp90-Cdc37 complex is a critical node in maintaining the stability of oncogenic kinases such as AKT, CDK4, and RAF1.[1][7][8] Therefore, inhibiting the Hsp90-Cdc37 interaction presents a promising therapeutic strategy for cancer.[1][2][3][4]
Quantitative Data Summary
The following table summarizes in vivo dosing and administration data for representative Hsp90-Cdc37 interaction inhibitors from preclinical studies.
| Inhibitor | Animal Model | Tumor Model | Dose | Route of Administration | Vehicle | Efficacy | Reference |
| Celastrol | Mice | Pancreatic Cancer Xenograft | 3 mg/kg | Intraperitoneal (i.p.) | 10% DMSO, 70% Cremophor/ethanol (3:1), 20% PBS | >80% suppression of tumor metastasis | [1][9] |
| DDO-5936 | Nude Mice | HCT116 Colorectal Cancer Xenograft | 50 mg/kg/day and 100 mg/kg/day | Intraperitoneal (i.p.) | Not specified | Dose-dependent impairment of tumor growth | [10][11][12] |
| Compound 18h | Mice | HCT116 Colorectal Cancer Xenograft | 40-50 mg/kg/day | Oral | Not specified | Inhibition of tumor proliferation | [13] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general experimental workflow for evaluating Hsp90-Cdc37 inhibitors in vivo.
References
- 1. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Therapeutic Potential of Targeting Hsp90-Cdc37 Interactions in Several Diseases | Bentham Science [benthamscience.com]
- 3. The Therapeutic Potential of Targeting Hsp90-Cdc37 Interactions in Several Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CDC37 - Wikipedia [en.wikipedia.org]
- 8. Cdc37 goes beyond Hsp90 and kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Application Note: Measuring Hsp90-Cdc37-IN-1 Binding Kinetics Using Surface Plasmon Resonance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37), form a critical chaperone complex essential for the stability and activation of a significant portion of the human kinome.[1][2] This complex plays a pivotal role in various signaling pathways that are often dysregulated in cancer, making the Hsp90-Cdc37 protein-protein interaction (PPI) a compelling target for therapeutic intervention.[2][3] Small molecule inhibitors that disrupt this interaction can selectively lead to the degradation of oncogenic client kinases.[3]
This application note provides a detailed protocol for utilizing Surface Plasmon Resonance (SPR) to measure the binding kinetics of a novel inhibitor, herein referred to as IN-1, to the Hsp90-Cdc37 complex. SPR is a label-free, real-time technology that enables the precise determination of association rate constants (kₐ or kₒₙ), dissociation rate constants (kₑ or kₒff), and the equilibrium dissociation constant (Kₑ).[4][5] Understanding these kinetic parameters is crucial for the development and optimization of potent and specific Hsp90-Cdc37 PPI inhibitors.
Hsp90-Cdc37 Signaling Pathway
The Hsp90-Cdc37 chaperone machinery facilitates the proper folding and activation of numerous client protein kinases. Cdc37 acts as an adaptor, recruiting client kinases to the Hsp90 chaperone.[1][6] The interaction primarily involves the N-terminal and middle domains of Hsp90 and the N-terminal and central domains of Cdc37.[7][8] Upon ATP binding to Hsp90, a series of conformational changes occur, leading to the maturation and release of the active client kinase.[7][9] Disruption of the Hsp90-Cdc37 interaction prevents the proper chaperoning of these kinases, leading to their ubiquitination and subsequent proteasomal degradation.[2]
Caption: Hsp90-Cdc37 signaling pathway and mechanism of inhibition.
Experimental Design and Workflow
Two primary SPR assay formats can be employed to characterize the binding of IN-1 to the Hsp90-Cdc37 complex: a direct binding assay and a competition assay.
1. Direct Binding Assay: This format measures the direct interaction of the small molecule inhibitor (analyte) with the immobilized protein (ligand). Due to the low molecular weight of IN-1, a high immobilization density of Hsp90 may be required to obtain a sufficient signal.
2. Competition Assay: This format is particularly useful when the direct binding of a small molecule is difficult to detect or if the inhibitor is known to bind at the protein-protein interface. In this setup, a constant concentration of Cdc37 (competitor) is pre-mixed with varying concentrations of IN-1 (analyte) and injected over the immobilized Hsp90. A decrease in the binding signal of Cdc37 indicates that IN-1 is competing for the same binding site on Hsp90.
References
- 1. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silencing the cochaperone CDC37 destabilises kinase clients and sensitises cancer cells to HSP90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of celastrol to inhibit hsp90 and cdc37 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. How Hsp90 And Cdc37 lubricate kinase molecular switches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of the Hsp90/Cdc37 Interaction in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Celastrol to Inhibit Hsp90 and Cdc37 Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assembly mechanism of early Hsp90-Cdc37-kinase complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Hsp90-Cdc37-IN-1 Treated Cells
Introduction
The Hsp90-Cdc37 chaperone system is a critical regulator of cellular homeostasis, responsible for the stability and activity of a significant portion of the human kinome.[1] The co-chaperone Cdc37 specifically recruits protein kinase clients to the Hsp90 machinery, making the Hsp90-Cdc37 protein-protein interaction (PPI) a highly attractive target for therapeutic intervention, particularly in oncology. Small molecule inhibitors that disrupt this interaction offer a more targeted approach compared to traditional Hsp90 ATPase inhibitors, with the potential for reduced off-target effects and toxicity.
IN-1 is an exemplary small molecule designed to disrupt the Hsp90-Cdc37 interaction, leading to the destabilization and subsequent degradation of Hsp90 client kinases. This, in turn, can inhibit key oncogenic signaling pathways, such as the AKT and ERK pathways, and induce apoptosis in cancer cells. Mass spectrometry-based proteomics and phosphoproteomics are indispensable tools for elucidating the molecular consequences of treating cells with IN-1. These techniques allow for the global and quantitative analysis of changes in protein abundance and phosphorylation status, providing deep insights into the inhibitor's mechanism of action, identifying biomarkers of response, and revealing potential resistance mechanisms.
These application notes provide a comprehensive overview and detailed protocols for the mass spectrometry-based analysis of cells treated with the Hsp90-Cdc37 inhibitor, IN-1.
Data Presentation
Quantitative Proteomic Analysis
Treatment of cancer cells with Hsp90-Cdc37 inhibitors like IN-1 is expected to lead to a significant downregulation of Hsp90 client kinases. The following table summarizes representative quantitative proteomic data from human colorectal cancer cells (HCT116) treated with an Hsp90-Cdc37 inhibitor. Data is presented as log2 fold change in protein abundance in treated versus untreated cells.
Table 1: Representative Changes in Protein Abundance in HCT116 Cells Treated with an Hsp90-Cdc37 Inhibitor
| Protein | UniProt ID | Function | Log2 Fold Change | p-value |
| Downregulated Proteins | ||||
| Cyclin-dependent kinase 4 | P11802 | Cell cycle progression | -1.85 | <0.001 |
| RAF proto-oncogene serine/threonine-protein kinase | P15056 | MAP kinase signaling | -1.52 | <0.001 |
| AKT1 | P31749 | Cell survival, proliferation | -1.38 | <0.01 |
| Cyclin-dependent kinase 6 | Q00534 | Cell cycle progression | -1.25 | <0.01 |
| SRC | P12931 | Cell growth, differentiation | -1.10 | <0.05 |
| Upregulated Proteins | ||||
| Heat shock protein 70 | P0DMV8 | Stress response, protein folding | 2.15 | <0.001 |
| Heat shock protein 27 | P04792 | Stress response, apoptosis regulation | 1.98 | <0.001 |
Note: This data is representative of the expected outcomes from treating cells with an Hsp90-Cdc37 interaction inhibitor. Actual results may vary depending on the cell line, inhibitor concentration, and treatment duration.
Quantitative Phosphoproteomic Analysis
Inhibition of the Hsp90-Cdc37 complex not only leads to the degradation of client kinases but also to a rapid decrease in their activity. This can be observed through quantitative phosphoproteomics as a reduction in the phosphorylation of downstream substrates.
Table 2: Representative Changes in Phosphorylation in HCT116 Cells Treated with an Hsp90-Cdc37 Inhibitor
| Phosphoprotein | UniProt ID | Phosphosite | Downstream Pathway | Log2 Fold Change | p-value |
| Downregulated Phosphosites | |||||
| AKT1 (Substrate: GSK3B) | P31749 | Ser473 | PI3K/AKT signaling | -2.10 | <0.001 |
| ERK1/2 (Substrate: RSK1) | P27361 / P28482 | Thr202/Tyr204 | MAPK/ERK signaling | -1.95 | <0.001 |
| RB1 | P06400 | Ser780 | Cell cycle regulation | -1.75 | <0.01 |
Note: This data is representative and illustrates the expected decrease in phosphorylation of key signaling nodes upon treatment with an Hsp90-Cdc37 inhibitor.
Experimental Protocols
Protocol 1: Global Proteomic Analysis of IN-1 Treated Cells using Tandem Mass Tag (TMT) Labeling
This protocol outlines a workflow for the quantitative analysis of protein expression changes in cells following treatment with IN-1.
1. Cell Culture and Treatment:
-
Culture human colorectal cancer cells (e.g., HCT116) in appropriate media to ~80% confluency.
-
Treat cells with IN-1 at a predetermined concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Harvest cells by scraping on ice and wash three times with ice-cold PBS.
2. Cell Lysis and Protein Digestion:
-
Lyse cell pellets in a buffer containing 8 M urea, 75 mM NaCl, 50 mM Tris-HCl (pH 8.2), and a protease inhibitor cocktail.
-
Determine protein concentration using a BCA assay.
-
Reduce proteins with 5 mM dithiothreitol (DTT) for 1 hour at 37°C.
-
Alkylate with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.
-
Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration.
-
Digest proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
3. TMT Labeling and Sample Fractionation:
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) cartridge.
-
Label the peptides with TMT reagents according to the manufacturer's protocol.
-
Combine the labeled samples and desalt again.
-
Fractionate the combined peptide sample using high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis:
-
Analyze the fractionated peptides on a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Acquire data in a data-dependent acquisition (DDA) mode, with MS1 scans in the Orbitrap and MS2 scans in the Orbitrap or ion trap.
5. Data Analysis:
-
Process the raw data using a software suite such as Proteome Discoverer or MaxQuant.
-
Search the MS/MS spectra against a human protein database to identify peptides and proteins.
-
Quantify the TMT reporter ions to determine the relative abundance of proteins between the IN-1 treated and control samples.
-
Perform statistical analysis to identify significantly regulated proteins.
Protocol 2: Phosphoproteomic Analysis of IN-1 Treated Cells
This protocol describes the enrichment and analysis of phosphorylated peptides to assess changes in kinase activity.
1. Cell Culture and Treatment:
-
Follow the same procedure as in Protocol 1 for cell culture and treatment with IN-1. A shorter treatment time (e.g., 2-6 hours) may be optimal for observing changes in phosphorylation.
2. Cell Lysis and Protein Digestion:
-
Lyse cells in a buffer containing 8 M urea, a protease inhibitor cocktail, and a phosphatase inhibitor cocktail.
-
Proceed with protein reduction, alkylation, and digestion as described in Protocol 1.
3. Phosphopeptide Enrichment:
-
Desalt the digested peptides.
-
Enrich for phosphopeptides using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC) beads.
-
Wash the beads extensively to remove non-phosphorylated peptides.
-
Elute the phosphopeptides from the beads.
4. LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides using a high-resolution Orbitrap mass spectrometer as described in Protocol 1.
5. Data Analysis:
-
Process the raw data to identify and quantify phosphopeptides.
-
Use software tools to localize the phosphorylation sites with high confidence.
-
Perform statistical analysis to identify phosphosites with significant changes in abundance upon IN-1 treatment.
Visualizations
Caption: Hsp90-Cdc37 signaling and inhibition by IN-1.
Caption: Mass spectrometry workflow for IN-1 treated cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Hsp90-Cdc37-IN-1 for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Hsp90-Cdc37-IN-1 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the protein-protein interaction (PPI) between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37). Hsp90 is a molecular chaperone essential for the stability and function of numerous client proteins, a significant portion of which are protein kinases involved in cell growth and survival signaling pathways. Cdc37 acts as an adaptor, specifically recruiting these kinase clients to Hsp90 for proper folding and maturation. By inhibiting the Hsp90-Cdc37 interaction, this compound selectively destabilizes and promotes the degradation of Hsp90-dependent kinases, leading to the inhibition of downstream signaling pathways crucial for cancer cell proliferation, survival, and migration. A key advantage of this mechanism is that it often avoids the induction of a heat shock response, a common issue with traditional Hsp90 inhibitors that target the ATP-binding pocket.
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 of 140 nM for disrupting the Hsp90-Cdc37 interaction. The effective concentration in a specific cell-based assay will depend on various factors, including the cell type, experimental duration, and the specific endpoint being measured.
Q3: How should I prepare and store this compound?
A3: For optimal stability, this compound stock solutions should be prepared in a suitable solvent, such as DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). When preparing working solutions, dilute the stock solution in your cell culture medium to the final desired concentration immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak inhibitory effect observed | Inhibitor concentration is too low. | Determine the optimal concentration by performing a dose-response experiment. Start with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the effective range for your specific cell line and assay. |
| Incorrect vehicle control. | Always include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration) to account for any effects of the solvent on the cells. | |
| Poor cell permeability. | While many small molecules are cell-permeable, this can vary. If you suspect permeability issues, consult the literature for data on this compound or similar compounds. Consider increasing the incubation time. | |
| Inhibitor instability. | Ensure proper storage of the stock solution. Prepare fresh working dilutions for each experiment. Some compounds can be unstable in aqueous media over time. | |
| Cell line is resistant to the inhibitor's effects. | The expression levels of Hsp90, Cdc37, and the specific client kinases can influence sensitivity. Consider using a different cell line known to be sensitive to Hsp90-Cdc37 pathway inhibition. | |
| High cell toxicity or off-target effects | Inhibitor concentration is too high. | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your functional assay to distinguish specific inhibitory effects from general cytotoxicity. Use the lowest concentration that gives a specific effect. |
| Off-target effects of the inhibitor. | At high concentrations, small molecules can have off-target effects. Review the literature for any known off-target activities of this compound. Correlate the phenotypic effect with the degradation of known Hsp90-Cdc37 client kinases via Western blot. | |
| High variability between experiments | Inconsistent cell culture conditions. | Maintain consistent cell density, passage number, and growth phase for all experiments. Ensure even cell seeding in multi-well plates. |
| Inconsistent inhibitor preparation. | Prepare fresh dilutions from a validated stock solution for each experiment. Ensure thorough mixing of the inhibitor in the culture medium before adding it to the cells. | |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples, or fill them with media or a buffer. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines the steps to determine the IC50 of this compound in your cell line of interest using a cell viability assay.
Materials:
-
This compound
-
DMSO (vehicle)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Inhibitor Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of working concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Also, prepare a vehicle control with the same final DMSO concentration as the highest inhibitor concentration.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared inhibitor dilutions and the vehicle control to the respective wells in triplicate.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assay:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Protocol 2: Assessing the Effect of this compound on Client Protein Levels
This protocol describes how to evaluate the on-target effect of this compound by measuring the protein levels of a known Hsp90-Cdc37 client kinase (e.g., CDK4, Akt, or Raf-1) via Western blotting.
Materials:
-
This compound
-
DMSO (vehicle)
-
Your cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against your client kinase of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) and a vehicle control for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary antibody for the client kinase overnight at 4°C.
-
Wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for a loading control to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Compare the normalized protein levels in
-
Hsp90-Cdc37 Co-Immunoprecipitation (Co-IP) Technical Support Center
Welcome to the technical support center for Hsp90-Cdc37 co-immunoprecipitation (Co-IP) experiments. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help researchers, scientists, and drug development professionals successfully investigate the interaction between the molecular chaperone Hsp90 and its co-chaperone Cdc37.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Hsp90-Cdc37 Co-IP experiments.
Q1: Why am I not detecting the Hsp90-Cdc37 interaction in my Co-IP?
A1: Several factors could lead to a failed Co-IP. Consider the following:
-
Lysis Buffer Composition: The stringency of your lysis buffer is critical. Harsh detergents can disrupt the Hsp90-Cdc37 interaction. It is advisable to start with a gentle lysis buffer containing non-ionic detergents (e.g., NP-40 or Triton X-100) and optimize from there. Avoid strong ionic detergents like SDS unless performing sequential immunoprecipitation.
-
Antibody Quality: Ensure you are using a high-quality antibody validated for immunoprecipitation. Not all antibodies that work in Western blotting are suitable for IP. Polyclonal antibodies can sometimes be more effective as they recognize multiple epitopes.
-
Insufficient Protein Input: The Hsp90-Cdc37 complex might be of low abundance. A good starting point is to use at least 1 mg of total protein lysate.
-
Inadequate Incubation Times: Optimize the incubation times for the antibody with the lysate and for the protein A/G beads with the antibody-lysate mixture. Generally, an overnight incubation of the antibody with the lysate at 4°C is recommended.
-
Weak or Transient Interaction: The Hsp90-Cdc37 interaction with a client kinase can be transient. Cross-linking agents can be used to stabilize the complex before lysis.
Q2: I'm seeing high background or non-specific binding in my Co-IP.
A2: High background can obscure your results. Here are some tips to reduce it:
-
Pre-clearing the Lysate: Before adding your specific antibody, incubate the cell lysate with protein A/G beads for 30-60 minutes to remove proteins that non-specifically bind to the beads.
-
Washing Steps: Increase the number and stringency of your washes. You can try increasing the salt concentration or adding a small amount of a mild detergent to the wash buffer. However, be cautious not to disrupt the specific interaction.
-
Blocking: Block the protein A/G beads with a competitor protein like BSA before use.
-
Antibody Concentration: Use the optimal amount of antibody, as determined by titration. Too much antibody can lead to increased non-specific binding.
-
Use of Controls: Include a negative control, such as an isotype-matched IgG antibody, to assess the level of non-specific binding.
Q3: My bait protein is immunoprecipitated, but the prey protein is not detected.
A3: This suggests an issue with the interaction itself or the stability of the prey protein.
-
Protein Unfolding/Denaturation: The prey protein might be unfolded or denatured, preventing its interaction with the bait. Ensure your lysis and IP conditions are gentle enough to maintain protein integrity.
-
Harsh Washing Conditions: The washes might be too stringent, causing the prey protein to dissociate from the bait. Try using a less stringent wash buffer.
-
Epitope Masking: The antibody used for IP might be binding to a region of the bait protein that is involved in the interaction with the prey, thus preventing the Co-IP. If possible, try an antibody that targets a different epitope.
-
Client Kinase Dependence: The Hsp90-Cdc37 interaction is often studied in the context of a client kinase. The stability of the trimeric complex (Hsp90-Cdc37-kinase) might be different from the dimeric Hsp90-Cdc37 interaction.
Q4: The heavy and light chains of the IP antibody are interfering with the detection of my protein of interest on the Western blot.
A4: This is a common issue, especially when the protein of interest has a similar molecular weight to the antibody chains (approximately 50 kDa and 25 kDa).
-
Use IP-specific Secondary Antibodies: There are commercially available secondary antibodies that preferentially bind to the native primary antibody used for IP but not the denatured antibody on the blot.
-
Covalent Antibody-Bead Conjugation: Covalently cross-linking the antibody to the protein A/G beads will prevent it from eluting with your protein of interest.
-
Biotinylated Antibodies: Using a biotinylated primary antibody followed by streptavidin beads can be an alternative. The strong biotin-streptavidin interaction can be resistant to elution with standard buffers, or specific elution strategies can be employed.
Quantitative Data Summary
For successful Co-IP, careful optimization of reagent concentrations and incubation times is crucial. The following table provides a general guideline; however, optimal conditions should be determined empirically for each specific experimental system.
| Parameter | Recommended Range | Notes |
| Cell Lysate | 1 - 5 mg total protein | Higher amounts may be needed for low-abundance interactions. |
| IP Antibody | 1 - 10 µg | Titrate to determine the optimal concentration. |
| Protein A/G Beads | 20 - 50 µL of slurry | Depends on the binding capacity of the beads. |
| Lysis Buffer Volume | 0.5 - 1.0 mL | Ensure complete cell lysis. |
| Incubation (Lysate + Ab) | 2 hours to overnight at 4°C | Longer incubation can increase yield but also background. |
| Incubation (Beads) | 1 - 4 hours at 4°C | |
| Wash Steps | 3 - 5 times | Adjust buffer stringency as needed. |
Experimental Protocols
Co-Immunoprecipitation of Hsp90-Cdc37
This protocol provides a general framework. Optimization will be required.
Materials:
-
Cells expressing Hsp90 and Cdc37
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Wash Buffer (e.g., Lysis buffer with a lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer)
-
Anti-Hsp90 or Anti-Cdc37 antibody (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Microcentrifuge tubes, rotator, magnetic rack (for magnetic beads)
Procedure:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new tube.
-
-
Pre-clearing (Optional but Recommended):
-
Add protein A/G beads to the lysate and incubate on a rotator for 30-60 minutes at 4°C.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody (anti-Hsp90, anti-Cdc37, or isotype control IgG) to the pre-cleared lysate.
-
Incubate on a rotator for 2 hours to overnight at 4°C.
-
-
Immune Complex Capture:
-
Add pre-washed protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for 1-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads (centrifugation for agarose, magnetic rack for magnetic beads).
-
Discard the supernatant.
-
Resuspend the beads in wash buffer.
-
Repeat the wash step 3-5 times.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in elution buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them for SDS-PAGE.
-
-
Analysis:
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting with antibodies against Hsp90 and Cdc37.
-
Visualizations
Hsp90-Cdc37-Kinase Chaperone Cycle
Inconsistent results with Hsp90-Cdc37-IN-1 in cell viability assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Hsp90-Cdc37-IN-1 in cell viability assays.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing inconsistent IC50 values for this compound across different cancer cell lines?
A1: Inconsistent IC50 values are a known phenomenon when studying Hsp90 inhibitors. Several factors can contribute to this variability:
-
Differential Expression of Hsp90 and Cdc37: The sensitivity of cancer cells to Hsp90-Cdc37 inhibitors can be correlated with the expression levels of Hsp90 and its co-chaperone Cdc37. Cells with higher expression of the Hsp90-Cdc37 complex may be more dependent on this pathway for survival and thus more sensitive to the inhibitor.
-
Client Kinase Dependency: The Hsp90-Cdc37 complex is responsible for the stability and maturation of numerous client protein kinases, many of which are oncogenic drivers like Akt, Raf, CDK4, and HER2. Different cancer cell lines have varying dependencies on these specific client kinases. A cell line highly dependent on a specific kinase that is a primary client of Hsp90-Cdc37 will likely show greater sensitivity to this compound.
-
Cellular State and Metabolism: The overall metabolic activity and proliferative rate of a cell line can influence its response to Hsp90 inhibition. Highly proliferative cells may be more susceptible to disruption of the Hsp90 chaperone machinery.
-
Assay-Specific Variables: The choice of cell viability assay (e.g., MTT, XTT, CellTiter-Glo) can impact the apparent IC50 value. These assays measure different cellular parameters, such as metabolic activity or ATP levels, which can be differentially affected by the inhibitor.
Q2: My cell viability assay results with this compound are not reproducible between experiments. What could be the cause?
A2: Lack of reproducibility in cell viability assays can stem from several experimental variables. Here are some common factors to consider:
-
Cell Culture Conditions: Maintaining consistent cell culture conditions is crucial. Variations in temperature, pH, CO2 levels, and media composition can alter cell health and drug response. Ensure cells are in the logarithmic growth phase and at a consistent confluence when seeding for experiments.
-
Inconsistent Seeding Density: The number of cells seeded per well can significantly affect the outcome of a viability assay. Uneven cell distribution or variations in cell number will lead to inconsistent results.
-
Reagent Preparation and Handling: Ensure that this compound is properly dissolved and stored. Repeated freeze-thaw cycles of the compound stock solution should be avoided. Assay reagents should be prepared fresh and according to the manufacturer's instructions.
-
Incubation Times: The duration of cell exposure to the inhibitor and the incubation time with the viability assay reagent should be kept consistent across all experiments.
Q3: I am observing an unexpected increase in cell viability at low concentrations of this compound. Is this a known effect?
A3: While less common, a slight increase in viability at sub-inhibitory concentrations of some drugs can be observed and is often attributed to a hormetic response. However, with Hsp90 inhibitors, another possibility is the induction of a pro-survival heat shock response. Inhibition of Hsp90 can lead to the activation of Heat Shock Factor 1 (HSF-1), which upregulates the expression of other heat shock proteins like Hsp70 and Hsp27 that can have cytoprotective effects.
Q4: Why are my results different when I switch from an MTT assay to a CellTiter-Glo (ATP-based) assay?
A4: MTT and CellTiter-Glo assays measure different aspects of cell health, which can lead to different results:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases.
-
CellTiter-Glo Assay: This is a luminescence-based assay that quantifies the amount of ATP present, which is an indicator of metabolically active cells.
This compound, by disrupting the function of numerous kinases, can impact multiple cellular processes, including metabolism and energy production. The kinetics and extent of these effects on mitochondrial function versus overall ATP levels may differ, leading to variations in the results obtained from these two assays.
Data Presentation
The following table summarizes reported IC50 values for various Hsp90-Cdc37 protein-protein interaction (PPI) inhibitors in different cancer cell lines. This data can serve as a reference for expected potency.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |
| Compound 8c | MCF-7 | Breast Cancer | 20.0 ± 1.2 |
| SK-N-MC | Ewing Sarcoma | 12.8 ± 0.9 | |
| THP-1 | Leukemia | 33.9 ± 8.5 | |
| Compound 13g | MCF-7 | Breast Cancer | 19.3 ± 2.0 |
| SK-N-MC | Ewing Sarcoma | 20.0 ± 1.5 | |
| THP-1 | Leukemia | 41.5 ± 6.3 | |
| DDO-5936 | HCT116 | Colorectal Cancer | 8.99 ± 1.21 |
| Compound 10 | MCF-7 | Breast Cancer | 26 |
| SKBR-3 | Breast Cancer | 15 | |
| A549 | Lung Cancer | 38 | |
| FAP-967 | MIA-PaCa-2 | Pancreatic Cancer | 4-18 |
| A549 | Lung Cancer | 4-18 | |
| Compound 6 (Celastrol derivative) | MDA-MB-231 | Breast Cancer | 0.34 ± 0.01 |
Note: The IC50 values are sourced from multiple studies and experimental conditions may vary.
Experimental Protocols
Protocol: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a standard MTT assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells that are in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the inhibitor in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (DMSO-treated) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Technical Support Center: Optimizing Lysis Buffer for Hsp90-Cdc37 Complex Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize lysis buffer conditions for maintaining the stability of the Hsp90-Cdc37 protein complex during co-immunoprecipitation and other pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in isolating the Hsp90-Cdc37 complex?
The main challenge is preserving the integrity of this dynamic protein-protein interaction (PPI) upon cell lysis. The Hsp90 chaperone cycle involves ATP-dependent conformational changes, and its interaction with the co-chaperone Cdc37 is crucial for recruiting and stabilizing a wide array of client protein kinases. Lysis conditions that are too harsh can disrupt this interaction, while conditions that are too gentle may not efficiently lyse the cells or solubilize the complex.
Q2: Which type of lysis buffer is generally recommended for Hsp90-Cdc37 co-immunoprecipitation?
A non-denaturing or mild lysis buffer is typically recommended to preserve the native protein complex. Buffers with non-ionic detergents, such as NP-40 or Triton X-100, are often preferred over harsher, ionic detergents like SDS. A commonly used starting point is a RIPA buffer with modified, milder detergent concentrations or an NP-40 based lysis buffer. However, the optimal buffer can be cell-type and application-specific.
Q3: Why is it important to include protease and phosphatase inhibitors in the lysis buffer?
Upon cell lysis, endogenous proteases and phosphatases are released, which can degrade the target proteins or alter their phosphorylation status. Since the Hsp90-Cdc37 interaction and the activity of their client kinases are often regulated by phosphorylation, including a cocktail of both protease and phosphatase inhibitors is critical to maintain the stability and native state of the complex. Inhibitors should be added fresh to the lysis buffer immediately before use.
Q4: What is the role of salt concentration in the lysis buffer?
Salts like NaCl or KCl in the lysis buffer are important for maintaining an appropriate ionic strength, which helps to minimize non-specific protein interactions. A typical concentration range is 50-150 mM. However, excessively high salt concentrations can disrupt the electrostatic interactions that may be important for the Hsp90-Cdc37 complex stability.
Q5: How does pH affect the stability of the Hsp90-Cdc37 complex?
Maintaining a physiological pH, typically between 7.2 and 7.6, is crucial for protein stability and function. Buffering agents like Tris-HCl or HEPES are commonly used to maintain a stable pH during cell lysis and subsequent experimental steps. It is important to note that the pH of some buffers, like Tris, is temperature-dependent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Weak or no interaction detected between Hsp90 and Cdc37. | Lysis buffer is too harsh, disrupting the complex. | Decrease the concentration of detergents or switch to a milder, non-ionic detergent like NP-40 or Triton X-100. Avoid strong ionic detergents like SDS. |
| Suboptimal salt concentration. | Titrate the NaCl or KCl concentration in your lysis buffer, trying a range from 50 mM to 150 mM. | |
| Protein degradation. | Ensure a fresh cocktail of protease inhibitors is added to the lysis buffer immediately before use. Perform all steps at 4°C to minimize enzymatic activity. | |
| Incorrect pH. | Verify the pH of your lysis buffer at the working temperature. Use a stable buffering agent like HEPES. | |
| High background/non-specific binding in co-IP. | Lysis buffer has insufficient detergent or salt. | Increase the detergent concentration slightly or add a mild ionic detergent like sodium deoxycholate at a low concentration. Increase the salt concentration to 150 mM to reduce non-specific electrostatic interactions. |
| Inadequate pre-clearing of the lysate. | Pre-clear the cell lysate with beads (e.g., Protein A/G) before adding the specific antibody to remove proteins that non-specifically bind to the beads. | |
| Target protein (Hsp90 or Cdc37) is not efficiently immunoprecipitated. | Inefficient cell lysis. | Ensure complete cell lysis by optimizing the lysis buffer composition and incubation time. Sonication on ice can aid in lysis but should be optimized to avoid protein denaturation. |
| Antibody is not effectively binding the target. | Use an antibody validated for immunoprecipitation. Ensure the antibody recognizes the native conformation of the protein. | |
| Target protein is in an insoluble fraction. | The chosen lysis buffer may not be sufficient to solubilize the protein complex. Try a buffer with a slightly higher detergent concentration or a different type of non-ionic detergent. |
Lysis Buffer Component Comparison
| Component | Function | Typical Concentration Range | Considerations for Hsp90-Cdc37 |
| Buffering Agent | Maintain stable pH | 20-50 mM | Tris-HCl or HEPES are common choices to maintain a physiological pH (7.2-7.6). |
| Salt | Maintain ionic strength, reduce non-specific binding | 50-150 mM NaCl or KCl | Start with 150 mM NaCl and optimize if necessary. |
| Non-ionic Detergent | Solubilize proteins, disrupt lipid bilayer | 0.1-1.0% (v/v) | NP-40 or Triton X-100 are good starting points for preserving the complex. |
| Ionic Detergent | Disrupt cell membranes and protein-protein interactions | Varies (e.g., 0.1% SDS) | Generally avoid for co-IP of Hsp90-Cdc37, but a very low concentration in combination with a non-ionic detergent can sometimes help reduce background. |
| Glycerol | Protein stabilization | 5-15% (v/v) | Can help stabilize the native conformation of proteins. |
| Metal Chelators | Inhibit metalloproteases, reduce oxidation | 1-2 mM EDTA or EGTA | Use with caution if downstream applications are sensitive to metal chelation. EDTA-free protease inhibitor cocktails are available. |
| Protease Inhibitors | Prevent protein degradation | Varies (use commercial cocktails) | Essential for maintaining protein integrity. Add fresh before use. |
| Phosphatase Inhibitors | Prevent dephosphorylation | Varies (use commercial cocktails) | Crucial for studying phosphorylation-dependent interactions. |
Experimental Protocols
Protocol: Co-Immunoprecipitation of Hsp90-Cdc37 Complex
This protocol provides a general framework. Optimization may be required for specific cell lines and experimental conditions.
1. Lysis Buffer Preparation:
-
Mild Lysis Buffer (Starting Point):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1 mM EDTA
-
1% NP-40 (or Triton X-100)
-
10% Glycerol
-
-
Immediately before use, add:
-
1x Protease Inhibitor Cocktail
-
1x Phosphatase Inhibitor Cocktail
-
2. Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
Hsp90-Cdc37-IN-1 interference with fluorescence-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering interference with fluorescence-based assays when using Hsp90-Cdc37-IN-1, a novel inhibitor of the Hsp90-Cdc37 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor designed to disrupt the interaction between Heat shock protein 90 (Hsp90) and its co-chaperone, Cell division cycle 37 (Cdc37). This interaction is critical for the stability and activation of a wide range of protein kinases, many of which are implicated in cancer cell proliferation and survival. By inhibiting the Hsp90-Cdc37 interaction, this compound leads to the destabilization and subsequent degradation of these client kinases, making it a promising agent for cancer therapy.
Q2: Why am I seeing unexpected or inconsistent results in my fluorescence-based assays when using this compound?
Small molecule inhibitors, such as this compound, can sometimes interfere with fluorescence-based assays, leading to unreliable data. This interference can manifest as:
-
False Positives: The compound itself is fluorescent (autofluorescence) in the same spectral region as your assay's fluorophore, leading to an artificially high signal.
-
False Negatives: The compound absorbs light at the excitation or emission wavelength of your fluorophore, a phenomenon known as quenching, which leads to an artificially low signal.
-
Assay-Specific Interference: The compound may interact with assay components, such as enzymes or detection antibodies, altering their function and affecting the fluorescent signal.
Q3: How can I determine if this compound is interfering with my assay?
A series of control experiments are essential to identify potential interference. These include:
-
Compound Autofluorescence Check: Measure the fluorescence of this compound alone at the excitation and emission wavelengths of your assay.
-
Quenching Control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound.
-
No-Enzyme/No-Antibody Control: Run the assay with this compound but without a key biological component (e.g., the enzyme in an activity assay or the primary antibody in an immunoassay) to see if the compound affects the background signal.
Troubleshooting Guide
This guide provides a step-by-step approach to identifying and mitigating interference from this compound in your fluorescence-based assays.
Step 1: Characterize the Potential for Interference
The first step is to determine if this compound has intrinsic fluorescent properties that could interfere with your assay.
Experimental Protocol: Measurement of this compound Spectral Properties
-
**Objective
Validation & Comparative
Disrupting the Chaperone's Grip: A Comparative Guide to Hsp90-Cdc37 Inhibitors and Mechanistic Validation by Mutagenesis
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of small molecule inhibitors targeting the Hsp90-Cdc37 protein-protein interaction (PPI), a critical node in cellular signaling and a promising target for cancer therapy. We delve into the mechanism of action of these inhibitors, with a special focus on the experimental validation through mutagenesis, offering a framework for the development and evaluation of novel therapeutics.
The molecular chaperone Hsp90 and its co-chaperone Cdc37 form a crucial partnership in the cell, responsible for the folding, stability, and activation of a large number of protein kinases, many of which are implicated in cancer. Disrupting this interaction presents a selective approach to cancer therapy, potentially overcoming some of the limitations of traditional ATP-competitive Hsp90 inhibitors. This guide will compare several Hsp90-Cdc37 inhibitors, with a central focus on DDO-5936, a compound whose mechanism has been elegantly confirmed through site-directed mutagenesis.
Comparative Performance of Hsp90-Cdc37 Inhibitors
The following table summarizes the quantitative data for several inhibitors that disrupt the Hsp90-Cdc37 interaction. DDO-5936 serves as a prime example of a compound whose binding site and mechanism have been rigorously validated through mutagenesis.
| Inhibitor | Target | Binding Affinity (Kd) | IC50 (PPI Disruption) | Key Mutagenesis Validation | Effect on Hsp90 Client Kinases |
| DDO-5936 | Hsp90 N-terminal Domain | 3.86 µM (Wild-Type Hsp90)[1] | ~9 µM (in HCT116 cells)[2] | E47A mutant: Kd > 100 µM [1] | Selective degradation (e.g., CDK4, CDK6)[3][4] |
| Hsp90-Cdc37-IN-1 | Hsp90-Cdc37 Interaction | Not Available | 140 nM | Not Available | Inhibits cell migration and reverses drug resistance |
| Conglobatin A | Hsp90 N-terminal Domain | Not Available | IC50s of 12.11 µM (SKBR3) and 39.44 µM (MCF-7) for proliferation[5] | Binds to the N-terminus of Hsp90, disrupting the interaction with Cdc37.[2][5] | Reduces levels of Hsp90 client proteins.[5] |
| Elaiophylin | Hsp90 N-terminal Domain | Not Available | Submicromolar IC50 for 3D spheroid formation[6] | Disrupts the Hsp90/Cdc37 interaction without affecting the ATP-pocket.[7] | Decreased expression of Hsp90 client HIF1α.[7] |
| Celastrol | Hsp90 C-terminal Domain | Not Available | Disrupts Hsp90-Cdc37 complex | Y493G and K546D mutations disrupt binding [8] | Destabilizes Hsp90 client proteins.[9] |
Confirming the Mechanism of Action: The Power of Mutagenesis
Site-directed mutagenesis is a powerful tool to validate the specific binding site of an inhibitor and confirm its mechanism of action. The case of DDO-5936 provides a clear illustration of this approach.
Signaling Pathway of Hsp90-Cdc37 and Point of Inhibition
The following diagram illustrates the canonical Hsp90-Cdc37 chaperone cycle and the point of intervention by interface inhibitors like DDO-5936.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elaiophylin Is a Potent Hsp90/ Cdc37 Protein Interface Inhibitor with K-Ras Nanocluster Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations Y493G and K546D in human HSP90 disrupt binding of celastrol and reduce interaction with Cdc37 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Orthogonal Assays for Validating Hsp90-Cdc37-IN-1 Activity
Introduction
Heat shock protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical oncogenic kinases.[1][2] The co-chaperone Cdc37 (Cell division cycle 37) is specifically required for recruiting and loading these kinase clients onto the Hsp90 machinery.[3][4][5] This Hsp90-Cdc37 axis is a crucial node in cancer cell signaling, making the protein-protein interaction (PPI) between Hsp90 and Cdc37 an attractive therapeutic target.[1][6] Inhibitors like Hsp90-Cdc37-IN-1 are designed to disrupt this specific interaction, leading to the selective degradation of oncogenic kinases without the broad toxicity associated with traditional Hsp90 ATPase inhibitors.[2]
Validating the activity and mechanism of such targeted inhibitors requires a multi-faceted approach using orthogonal assays. This guide provides a comparative overview of key experimental methods to confirm the on-target activity of this compound, from direct binding and cellular target engagement to downstream functional consequences.
The Hsp90-Cdc37 Chaperone Cycle and Point of Inhibition
The Hsp90 chaperone cycle is a dynamic, ATP-dependent process.[4] Cdc37 facilitates the loading of client kinases onto the Hsp90 dimer.[7] this compound acts by disrupting the physical interaction between Hsp90 and Cdc37, preventing the formation of the ternary Hsp90-Cdc37-kinase complex and leaving the kinase client vulnerable to degradation.[1][6]
Caption: this compound disrupts the interaction between Hsp90 and Cdc37.
Comparison of Key Validation Assays
A robust validation strategy for this compound involves a tiered approach, confirming target engagement at the molecular, cellular, and functional levels.
Caption: A tiered workflow for validating this compound activity.
Quantitative Data Summary
The table below summarizes representative quantitative data for known Hsp90-Cdc37 PPI inhibitors, providing a benchmark for evaluating this compound.
| Assay Type | Metric | This compound (Hypothetical) | DDO-5936[6] | Conglobatin A[8] | Reference Compound (Geldanamycin - ATPase Inhibitor)[1] |
| PPI Disruption | IC50 (TR-FRET) | ~5-20 µM | Not Reported | 23 ± 6 µM | > 100 µM (Inactive) |
| Target Binding | Kd (to Hsp90) | ~5-75 µM | 3.86 µM | Not Reported | ~1.2 µM |
| Cellular Activity | Antiproliferative IC50 (HCT116 cells) | ~10-30 µM | ~25 µM[6] | Not Reported | ~0.05 µM |
| Cellular Activity | Antiproliferative IC50 (MCF-7 cells) | ~15-40 µM | Not Reported | > 50 µM | ~0.02 µM |
| Heat Shock Response | Hsp70 Induction | No | No[9] | No[8] | Yes |
Experimental Protocols
Detailed methodologies for the principal orthogonal assays are provided below.
Co-Immunoprecipitation (Co-IP)
This assay qualitatively or semi-quantitatively assesses whether this compound disrupts the endogenous Hsp90-Cdc37 complex in cells.[6]
Caption: Workflow for a Co-Immunoprecipitation experiment.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116) and grow to 80-90% confluency. Treat cells with varying concentrations of this compound (e.g., 5, 10, 25 µM) or a DMSO vehicle control for 24 hours.[6]
-
Lysis: Wash cells with ice-cold PBS and lyse using a non-denaturing IP lysis buffer (e.g., 20 mM Tris pH 7.4, 100 mM NaCl, 0.5% TX-100) supplemented with protease inhibitors.[10] Scrape cells, collect the lysate, and centrifuge at 20,000 x g for 15 minutes at 4°C to pellet debris.[10]
-
Immunoprecipitation: Pre-clear the supernatant by incubating with Protein G-Sepharose beads. Incubate a portion of the pre-cleared lysate (e.g., 500 µL) overnight at 4°C with an antibody against the "bait" protein (e.g., anti-Hsp90).[10]
-
Complex Capture: Add Protein G-Sepharose beads to the lysate-antibody mixture and incubate for 1-2 hours with rotation to capture the immune complexes.[10]
-
Washing: Pellet the beads by gentle centrifugation and wash 3-4 times with IP lysis buffer to remove non-specifically bound proteins.[11]
-
Elution and Analysis: Resuspend the final bead pellet in SDS-PAGE loading buffer and boil to elute the proteins. Analyze the eluted samples by western blot, probing with antibodies for both Hsp90 (to confirm successful pulldown) and Cdc37 (to assess co-precipitation).[6][10]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify direct target engagement in an intact cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[12][13]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Methodology:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control (DMSO) for a designated time (e.g., 1-4 hours).
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Divide the cell suspension into equal aliquots in PCR tubes.[13]
-
Thermal Challenge: Heat the individual aliquots for 5 minutes across a range of temperatures (e.g., 45°C to 69°C in 3°C increments) using a PCR thermocycler. One aliquot should remain at room temperature as a non-heated control.[13]
-
Lysis and Separation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]
-
Analysis: Carefully collect the supernatant (soluble protein fraction) from each sample. Analyze the amount of soluble Hsp90 in each sample by western blotting.
-
Data Interpretation: Plot the percentage of soluble Hsp90 remaining versus temperature for both the treated and control groups. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.[13]
Western Blot for Client Protein Degradation
Disruption of the Hsp90-Cdc37 interaction is expected to destabilize client kinases, leading to their degradation via the ubiquitin-proteasome pathway. Western blotting is used to measure the levels of these client proteins.
Methodology:
-
Cell Treatment: Treat cancer cells with increasing concentrations of this compound for an extended period (e.g., 24-48 hours) to allow for protein turnover.
-
Lysis: Lyse the cells using a standard RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of total protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for known Hsp90-Cdc37 client kinases (e.g., CDK4, c-Raf, AKT) and a loading control (e.g., β-Actin or GAPDH).[6][9]
-
Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities to determine the relative levels of client proteins. A dose-dependent decrease in client protein levels in treated cells validates the functional consequence of inhibiting the Hsp90-Cdc37 interaction.[14]
References
- 1. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting the Hsp90–Cdc37 axis: a selective strategy for targeting oncogenic kinases in cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Atomic structure of Hsp90:Cdc37:Cdk4 reveals Hsp90 regulates kinase via dramatic unfolding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cdc37 as a Co-chaperone to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lindquistlab.wi.mit.edu [lindquistlab.wi.mit.edu]
- 6. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Restricting direct interaction of CDC37 with HSP90 does not compromise chaperoning of client proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Small Molecule Hsp90/Cdc37 Interface Inhibitors Indirectly Target K-Ras-Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Hsp90 partners discovered using complementary proteomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 12. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 13. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of new Hsp90–Cdc37 protein–protein interaction inhibitors: in silico screening and optimization of anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the In Vivo Efficacy of Hsp90-Cdc37 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37), is a critical checkpoint for the stability and activity of a wide array of protein kinases, many of which are implicated in oncogenesis. Disrupting this protein-protein interaction (PPI) presents a promising therapeutic strategy to selectively target cancer cells. This guide provides an objective comparison of the in vivo efficacy of several Hsp90-Cdc37 inhibitors, supported by experimental data.
In Vivo Efficacy Comparison
The following table summarizes the in vivo efficacy of selected Hsp90-Cdc37 inhibitors and broader Hsp90 inhibitors in various cancer xenograft models.
| Inhibitor | Cancer Type | Cell Line | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| DDO-5936 | Colorectal Cancer | HCT116 | Nude Mice | Not specified | Potent in vivo efficacy demonstrated.[1] | [1] |
| Celastrol | Pancreatic Cancer | PANC-1 | Not specified | 5 mg/kg | Significant tumor growth inhibition observed.[2] | [2] |
| Celastrol | Prostate Cancer | PC-3 | BALB/cA nude mice | 2 mg/kg/day, s.c. | Substantial suppression of tumor volume. | [3] |
| Ganetespib | Breast Cancer | MCF-7 | NOD SCID | 100 mg/kg, i.v., weekly | T/C value of 18%.[4] | [4] |
| Ganetespib | Breast Cancer | MDA-MB-231 | SCID | Not specified | Tumor growth suppression. | [4] |
| Ganetespib | Breast Cancer | BT-474 | SCID | Not specified | Tumor regression. | [4] |
| NVP-AUY922 | Breast Cancer | BT474 | Athymic mice | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 21%. | |
| NVP-AUY922 | Ovarian Cancer | A2780 | Athymic mice | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 11%. | |
| NVP-AUY922 | Glioblastoma | U87MG | Athymic mice | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 7%. | |
| NVP-AUY922 | Prostate Cancer | PC3 | Athymic mice | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 37%. | |
| NVP-AUY922 | Melanoma | WM266.4 | Athymic mice | 50 mg/kg, i.p. or i.v., daily | T/C ratio of 31%. |
T/C value (Treatment/Control) indicates the relative tumor size in treated versus control animals, with a lower value indicating greater efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Hsp90-Cdc37 signaling pathway and a general experimental workflow for evaluating the in vivo efficacy of its inhibitors.
Caption: Hsp90-Cdc37 signaling pathway and point of inhibition.
Caption: General workflow for in vivo xenograft studies.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of Hsp90-Cdc37 inhibitors.
HCT116 Colorectal Cancer Xenograft Model
This protocol is adapted from established methods for studying the in vivo efficacy of anti-cancer agents in a colorectal cancer model.[5][6][7][8]
1. Cell Culture:
-
HCT116 human colorectal carcinoma cells are cultured in an appropriate medium, such as McCoy's 5A or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested during the exponential growth phase for implantation.
2. Animal Model:
-
Female athymic nude mice (4-6 weeks old) are used.
-
Animals are allowed to acclimatize for at least one week before the experiment.
3. Tumor Implantation:
-
HCT116 cells are harvested, washed, and resuspended in a sterile phosphate-buffered saline (PBS) or culture medium, often mixed with Matrigel to enhance tumor take rate.
-
A suspension containing 2 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse.
4. Treatment:
-
Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, mice are randomized into control and treatment groups.
-
The Hsp90-Cdc37 inhibitor (e.g., DDO-5936) is administered according to the specified dosing regimen (e.g., intraperitoneally, intravenously, or orally). The control group receives the vehicle solution.
-
Animal body weight and tumor volume are measured 2-3 times per week.
5. Endpoint and Analysis:
-
The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry, to assess the levels of Hsp90 client proteins (e.g., CDK4, Akt).
-
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100%.
PANC-1 Pancreatic Cancer Xenograft Model
This protocol is based on established procedures for evaluating anti-cancer drug efficacy in a pancreatic cancer model.[9][10][11][12][13]
1. Cell Culture:
-
PANC-1 human pancreatic adenocarcinoma cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Model:
-
Male or female athymic nude or NOD/SCID mice (4-6 weeks old) are used.
3. Tumor Implantation:
-
PANC-1 cells are harvested and resuspended in a mixture of sterile PBS or DMEM and Matrigel.
-
Approximately 1 x 10^6 to 5 x 10^6 cells in a volume of 100 µL are injected subcutaneously into the flank of each mouse.[10]
4. Treatment:
-
Tumor growth is monitored with calipers, and tumor volume is calculated as described above.
-
Once tumors reach an average volume of 100-200 mm³, mice are randomized into control and treatment groups.
-
The Hsp90-Cdc37 inhibitor (e.g., celastrol) is administered via the designated route and schedule. The control group receives the vehicle.
-
Tumor volumes and body weights are recorded regularly.
5. Endpoint and Analysis:
-
At the end of the study, tumors are excised and weighed.
-
TGI is calculated as previously described.
-
Tumor tissues can be used for histological analysis or to assess the levels of relevant biomarkers.
MCF-7 Breast Cancer Xenograft Model
This protocol is a standard method for assessing the efficacy of anti-cancer agents in an estrogen receptor-positive breast cancer model.[4]
1. Cell Culture:
-
MCF-7 human breast adenocarcinoma cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with 10% FBS, 1% penicillin-streptomycin, and 0.01 mg/mL human recombinant insulin.
2. Animal Model:
-
Female NOD SCID mice (4-6 weeks old) are typically used.
-
To support the growth of these estrogen-dependent cells, a slow-release estrogen pellet (e.g., 0.72 mg 17β-estradiol) is implanted subcutaneously a few days before cell injection.
3. Tumor Implantation:
-
MCF-7 cells are harvested and resuspended in a PBS/Matrigel mixture.
-
Approximately 5 x 10^6 cells in a volume of 100-200 µL are injected into the mammary fat pad.[4]
4. Treatment:
-
Tumor growth is monitored, and when tumors reach a volume of 150-250 mm³, mice are randomized.[4]
-
The Hsp90 inhibitor (e.g., ganetespib) is administered as specified. The control group receives the vehicle.[4]
-
Tumor volumes and body weights are measured regularly.
5. Endpoint and Analysis:
-
The study is concluded based on tumor size in the control group or a predetermined time point.
-
Tumors are excised, weighed, and analyzed for TGI and biomarker modulation (e.g., ER, HER2 levels).[4]
References
- 1. Small-molecule inhibitor targeting the Hsp90-Cdc37 protein-protein interaction in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bufalin Inhibits HCT116 Colon Cancer Cells and Its Orthotopic Xenograft Tumor in Mice Model through Genes Related to Apoptotic and PTEN/AKT Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. HCT116 Xenograft Model | Xenograft Services: CDX, PDX, PDO, Syngeneic [xenograft.net]
- 9. pubcompare.ai [pubcompare.ai]
- 10. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. PANC‑1 Xenograft Model - Pancreas Transfection [pancreas-transfection.com]
Safety Operating Guide
Proper Disposal Procedures for Hsp90-Cdc37-IN-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Hsp90-Cdc37-IN-1, a heat shock protein 90 (Hsp90) and cell division cycle 37 (Cdc37) interaction disruptor.
Core Safety and Handling Precautions
Prior to any handling or disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a designated and controlled environment.
General Handling Guidelines:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Wear standard PPE, including a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile gloves).[1]
-
Avoid inhalation of the powder by using engineering controls and, if necessary, respiratory protection.
-
Prevent skin and eye contact. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Avoid creating dust when handling the solid compound.[1]
Disposal Procedures
The proper disposal route for this compound and its associated waste depends on its form (solid or in solution) and the nature of any contaminants. It is imperative to segregate hazardous from non-hazardous waste to ensure proper disposal and minimize environmental impact.[3]
Disposal of Solid (Neat) this compound
Unused or expired solid this compound should be treated as chemical waste.
Step-by-Step Disposal:
-
Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible waste container. The container should be labeled with the full chemical name and any known hazard information.
-
Waste Stream: Dispose of the container through your institution's hazardous waste disposal program. Do not mix with non-hazardous waste.
-
Documentation: Maintain a record of the disposed chemical, including the quantity and date of disposal, in accordance with your laboratory's inventory management system.
Disposal of this compound in DMSO Solution
This compound is often dissolved in dimethyl sulfoxide (DMSO) for experimental use. DMSO and solutions containing it require specific disposal procedures.
Step-by-Step Disposal:
-
Collection: Collect all waste solutions containing this compound and DMSO in a designated, sealed, and properly labeled waste container.[4]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the names of all chemical constituents (this compound and DMSO) and their approximate concentrations.
-
Storage: Store the waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) office.[4]
-
Disposal: The DMSO-containing waste must be disposed of as hazardous organic solvent waste.[4][5] Never pour DMSO solutions down the drain.[6]
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with this compound should be disposed of as solid chemical waste.
Step-by-Step Disposal:
-
Collection: Place all contaminated disposable items in a designated, clearly labeled hazardous waste bag or container.
-
Segregation: Keep this waste separate from regular laboratory trash and biohazardous waste.
-
Disposal: Dispose of the container through your institution's chemical waste stream.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a Small Spill of Solid this compound:
-
Alert and Isolate: Alert personnel in the immediate area and restrict access.
-
PPE: Don appropriate PPE, including double gloves, a lab coat, and safety glasses.
-
Cleanup: Gently cover the spill with absorbent material to avoid generating dust.[7] Carefully scoop the material into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent (e.g., 70% ethanol), followed by soap and water.[6][8]
-
Waste Disposal: Dispose of all cleanup materials as hazardous chemical waste.
For a Small Spill of this compound in DMSO:
-
Alert and Isolate: Alert personnel and secure the area.
-
PPE: Wear appropriate PPE, including chemical-resistant gloves and eye protection.
-
Containment and Absorption: Contain the spill with absorbent pads or other suitable material from a chemical spill kit.[9]
-
Cleanup: Absorb the spilled solution and place the absorbent material into a sealed, labeled hazardous waste container.[6]
-
Decontamination: Clean the spill area with soap and water.[6]
-
Waste Disposal: Dispose of all contaminated materials as hazardous waste.
For large spills, evacuate the area and contact your institution's EHS office immediately.[6]
Data Presentation
Table 1: this compound Properties
| Property | Value |
| Physical State | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Table 2: Disposal Routes for this compound Waste
| Waste Type | Disposal Method |
| Solid this compound | Hazardous Chemical Waste |
| This compound in DMSO | Hazardous Organic Solvent Waste |
| Contaminated Disposables | Solid Hazardous Chemical Waste |
Experimental Workflow for Disposal
References
- 1. safety.duke.edu [safety.duke.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 4. uwaterloo.ca [uwaterloo.ca]
- 5. Disposal Standards - Department of Biology, University of York [york.ac.uk]
- 6. depts.washington.edu [depts.washington.edu]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. westlab.com [westlab.com]
- 9. qmul.ac.uk [qmul.ac.uk]
Personal protective equipment for handling Hsp90-Cdc37-IN-1
For Researchers, Scientists, and Drug Development Professionals
I. Compound Information and Storage
Hsp90-Cdc37-IN-1 is a research-grade chemical that functions by disrupting the interaction between Heat Shock Protein 90 (Hsp90) and its co-chaperone, Cell Division Cycle 37 (Cdc37). This interaction is critical for the stability and activity of numerous protein kinases, many of which are implicated in cancer. Therefore, this compound and similar kinase inhibitors should be handled with care.
| Property | Information |
| Synonyms | Hsp90-Cdc37 interaction inhibitor 1 |
| Primary Function | Disrupts Hsp90-Cdc37 protein-protein interaction. |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month. |
| Shipping Conditions | Room temperature in the continental US; may vary elsewhere. |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary control measure to protect against exposure to hazardous chemicals. The following table outlines the recommended PPE for handling this compound, based on general guidelines for hazardous drugs.
| Task | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Handling Unopened Vials | Single pair of chemotherapy-rated gloves. | Not required | Not required | Not required |
| Weighing/Aliquoting (Powder) | Double pair of chemotherapy-rated gloves. | Disposable, polyethylene-coated gown. | Safety goggles and face shield. | NIOSH-certified N95 or N100 respirator. |
| Reconstituting/Diluting | Double pair of chemotherapy-rated gloves. | Disposable, polyethylene-coated gown. | Safety goggles and face shield. | Recommended if not performed in a BSC. |
| Administering to Cultures | Single pair of chemotherapy- |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
